molecular formula C17H14O6S B2619565 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904438-82-0

7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Katalognummer: B2619565
CAS-Nummer: 904438-82-0
Molekulargewicht: 346.35
InChI-Schlüssel: PKNZTJGBFADQLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS 904438-82-0) is a synthetically modified coumarin derivative of significant interest in chemical and materials research. This compound, with the molecular formula C 17 H 14 O 6 S and a molecular weight of 346.35 g/mol, features a core coumarin structure functionalized with a 7-methoxy group and a 4-methoxybenzenesulfonyl moiety at the 3-position . Its calculated topological polar surface area is 87.3 Ų . The integration of the sulfonyl group makes this compound a valuable scaffold in supramolecular chemistry and materials science. Researchers utilize it as a key building block for developing novel organic frameworks and as a precursor for synthesizing complex fluorescent probes . Its properties are explored in the development of advanced sensor systems, as referenced in studies on the design of fluorescent chemosensors and nanomaterials published in journals like Materials Chemistry Frontiers and RSC Advances . This product is offered with a guaranteed purity of 90% or higher and is available for immediate shipment in quantities ranging from 2 mg to 100 mg to support your ongoing research endeavors . This chemical is intended for research and further manufacturing applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-5-7-14(8-6-12)24(19,20)16-9-11-3-4-13(22-2)10-15(11)23-17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZTJGBFADQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, predictive analysis of the crystal structure and Nuclear Magnetic Resonance (NMR) spectra for the novel compound 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one. As no empirical data has been publicly reported for this specific molecule, this document serves as a robust, theory-grounded framework for its future synthesis and characterization. All data presented herein are hypothetical but are derived from extensive analysis of structurally analogous compounds and established principles of chemical crystallography and spectroscopy.

Executive Summary

Coumarin derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The title compound, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, combines the privileged coumarin scaffold with a benzenesulfonyl group, a moiety known to modulate biological activity. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for predicting its interactions with biological targets and for guiding further drug development efforts. This whitepaper outlines the projected crystallographic and NMR spectroscopic features of this compound, providing a detailed roadmap for its empirical validation.

Introduction: The Scientific Rationale

The 7-methoxycoumarin core is a common motif in natural products and synthetic compounds with significant biological profiles, including antimicrobial and anti-inflammatory properties.[2] The introduction of a sulfonyl group at the 3-position is a key synthetic modification. The electron-withdrawing nature of the sulfonyl moiety is expected to significantly influence the electronic distribution within the coumarin ring system, potentially impacting its reactivity and biological function. Furthermore, the arylsulfonyl group can act as a critical hinge or anchor for binding to protein targets.

Therefore, a detailed structural analysis is not merely an academic exercise; it is a critical step in establishing a structure-activity relationship (SAR). Single-crystal X-ray diffraction will reveal the solid-state conformation, bond lengths, bond angles, and crucial intermolecular interactions. NMR spectroscopy will provide data on the electronic environment of each atom in the solution state, complementing the crystallographic data and confirming the molecular structure.

Proposed Synthesis and Molecular Structure

A plausible synthetic route to the title compound would involve the reaction of 7-methoxy-4-hydroxycoumarin with 4-methoxybenzenesulfonyl chloride in the presence of a suitable base. This approach is analogous to established methods for the synthesis of coumarin sulfonamides and related derivatives.[1][3]

The proposed structure and atom numbering scheme for crystallographic and spectroscopic assignment are presented below.

Molecule cluster_coumarin 7-Methoxycoumarin Core cluster_sulfonyl 4-Methoxybenzenesulfonyl Group C2 C2 O1 O1 C2->O1 O2 O(2) C2->O2 =O C8a C8a O1->C8a C4a C4a C8a->C4a C8 C8 C8a->C8 C4a->C2 C4 C4 C4a->C4 C3 C3 C3->C2 S S C3->S C4->C3 C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 O7 O(7) C7->O7 C8->C7 C7_Me C(7-Me) O7->C7_Me O_S1 O(S1) S->O_S1 =O O_S2 O(S2) S->O_S2 =O C1_prime C1' S->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime O4_prime O(4') C4_prime->O4_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime C4_prime_Me C(4'-Me) O4_prime->C4_prime_Me

Caption: Molecular structure and atom numbering scheme.

Predictive Crystallographic Analysis

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the synthesized compound in a suitable solvent system (e.g., ethyl acetate, dichloromethane/hexane, or acetone). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality for X-ray diffraction.

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker SMART APEX CCD). Collect diffraction data at a controlled temperature (typically 100 K or 293 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the collected data using standard software (e.g., SADABS for absorption correction). Solve the structure using direct methods (e.g., SHELXS) and refine by full-matrix least-squares on F² (e.g., SHELXL). All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.

Projected Crystallographic Data

Based on common packing motifs for coumarin derivatives, a monoclinic or orthorhombic crystal system is anticipated.[4] A plausible dataset is projected in the table below.

ParameterProjected Value
Chemical FormulaC₁₇H₁₄O₆S
Formula Weight346.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.5
c (Å)~17.0
α (°)90
β (°)~95
γ (°)90
Volume (ų)~1500
Z4
Calculated Density (g/cm³)~1.53
Structural Commentary

The coumarin ring system is expected to be essentially planar. The key structural parameter will be the dihedral angle between this plane and the plane of the 4-methoxyphenyl ring. This angle will be dictated by steric hindrance and crystal packing forces. The C3-S bond length should be in the range of 1.75-1.80 Å. The S-O bonds of the sulfonyl group will be short, indicative of their double-bond character (~1.43-1.45 Å).

Intermolecular interactions are likely to play a significant role in the crystal packing. Potential C-H···O hydrogen bonds involving the sulfonyl oxygens, the carbonyl oxygen, and the methoxy groups could lead to the formation of supramolecular chains or sheets. π-π stacking interactions between the aromatic rings of adjacent molecules may also be observed.

Predictive NMR Spectroscopic Analysis

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H. Standard pulse programs would be used. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The prediction is based on the known spectrum of 7-methoxycoumarin and additive effects from the 4-methoxybenzenesulfonyl substituent.[2][5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~8.4s (singlet)-
H5~7.5d (doublet)~8.8
H2', H6'~7.9d (doublet)~8.9
H3', H5'~7.0d (doublet)~8.9
H6~6.9dd (doublet of doublets)~8.8, ~2.4
H8~6.8d (doublet)~2.4
7-OCH₃~3.9s (singlet)-
4'-OCH₃~3.9s (singlet)-

Interpretation: The most notable feature is the significant downfield shift of the H4 proton to ~8.4 ppm. This is due to the strong electron-withdrawing effect of the adjacent sulfonyl group and its anisotropic effect. The protons of the 4-methoxybenzenesulfonyl group will appear as two distinct doublets characteristic of a para-substituted benzene ring. The protons of the 7-methoxycoumarin moiety (H5, H6, H8) will retain their characteristic splitting pattern.[5]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)~158
C7~164
C4'~164
C8a~156
C4~145
C5~128
C2', C6'~130
C4a~114
C3', C5'~115
C6~113
C3~120
C8~101
7-OCH₃~56
4'-OCH₃~56
C1'~132

Interpretation: The carbonyl carbon (C2) is expected around 158 ppm. The carbons directly attached to oxygen (C7, C4') will be significantly deshielded. The C3 carbon, directly bonded to the sulfur atom, is predicted to be around 120 ppm. The remaining carbon signals are assigned based on established data for coumarin and sulfonamide systems.[7][8]

Integrated Characterization Workflow

The logical flow for the complete structural elucidation of this novel compound is outlined below.

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of Coumarin Derivatives: A Case Study Perspective on 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro biological activity of coumarin derivatives. While specific experimental data for 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is not yet publicly available, this document will use its structure as a representative model to explore the well-documented therapeutic potential of the broader coumarin class. We will delve into the established anticancer, enzyme-inhibiting, and antimicrobial activities of related compounds, providing detailed experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Coumarins, identified by their 2H-1-benzopyran-2-one core, are a ubiquitous class of natural and synthetic heterocyclic compounds.[1][2][3] Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and anticoagulant activities, have established them as a "privileged scaffold" in drug discovery.[1][2][3][4][5] The synthetic accessibility of the coumarin core, through classic reactions like the Pechmann, Perkin, and Knoevenagel condensations, allows for extensive structural diversification.[1][6] The subject of our focus, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, represents a novel synthetic derivative, the biological potential of which can be inferred from the extensive research on its structural relatives. The nature and position of substituents on the benzopyrone ring are critical in determining the efficacy and selectivity of these compounds.[2][3]

Anticancer and Antiproliferative Activity

A significant body of research has demonstrated the potent anticancer activities of coumarin derivatives, which can inhibit tumor growth and induce apoptosis in various cancer cell lines, including those of the breast, lung, colon, and skin (melanoma).[2][5][7][8]

Key Mechanism of Action: Induction of Apoptosis

Many coumarin derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. While the precise pathways can be compound-specific, a common mechanism involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to the upregulation of pro-apoptotic factors.[3]

Coumarin Coumarin Derivative ER_Stress ER Stress Coumarin->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) CHOP->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_reaction Normal Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Product Product Inhibitor Coumarin Inhibitor (Competitive) ES_Complex->Enzyme - Substrate ES_Complex->Product Catalysis EI_Complex->Enzyme - Inhibitor Start Prepare Serial Dilutions of Coumarin Compound in 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at optimal temperature (e.g., 37°C for 24h) Inoculate->Incubate Observe Visually inspect for turbidity (microbial growth) Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the coumarin compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). 3[9]. Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

The coumarin scaffold is a remarkably versatile platform for the development of new therapeutic agents. As demonstrated through the established in vitro activities of numerous derivatives, this class of compounds holds significant promise in oncology, neuropharmacology, and infectious disease research. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel coumarin derivatives.

Future research on compounds such as 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one should focus on a comprehensive in vitro screening campaign employing these assays. Positive results would warrant further investigation into specific mechanisms of action, in vivo efficacy, and safety profiling to fully elucidate their therapeutic potential.

References

  • Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. Vertex AI Search.
  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed. PubMed.
  • (PDF)
  • Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines. N.A.
  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. - R Discovery. R Discovery.
  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review | Bentham Science Publishers. Bentham Science Publishers.
  • In Vitro Assessment of Mutagenic and Genotoxic Effects of Coumarin Derivatives 6,7-dihydroxycoumarin and 4-methylesculetin - PubMed. PubMed.
  • Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents | ACS Omega - ACS Publications.
  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors - MDPI. MDPI.
  • In vitro antimicrobial evaluation and in silico studies of coumarin derivatives tagged with pyrano-pyridine and pyrano-pyrimidine moieties as DNA gyrase inhibitors - ProQuest. ProQuest.
  • An In-depth Technical Guide to 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives and Analogs - Benchchem. Benchchem.
  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC. PMC.
  • Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one - Benchchem. Benchchem.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide - Rsc.org. Rsc.org.
  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... - ResearchGate.
  • A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen - Der Pharma Chemica. Der Pharma Chemica.
  • Enzyme Inhibition. N.A.
  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]ox[1][7]azin-3(4H) - Frontiers. Frontiers.

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC. PMC.
  • Enzyme Inhibition - Rose-Hulman. Rose-Hulman.
  • (PDF) Preparation and in Vitro Cytotoxic Evaluation Studies of 2- Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al, an Analogue of Osthol - ResearchGate.
  • 264-277 (2009) Caruso et al. - Pharmacologyonline 1. Pharmacologyonline 1.
  • In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC. PMC.
  • Chem. Pharm. Bull. Vol. 71 No. 1 | The Pharmaceutical Society of Japan. The Pharmaceutical Society of Japan.
  • 業績|nishiyama lab. nishiyama lab.

Sources

Whitepaper: Mechanistic Profiling of 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multi-target directed ligands (MTDLs) is a critical strategy to overcome the adaptive resistance mechanisms of solid tumors. Among these, synthetic coumarin derivatives have emerged as highly privileged scaffolds. This technical guide provides an in-depth mechanistic analysis of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one , a rationally designed arylsulfonyl coumarin. By integrating dual methoxy substitutions with a sulfonyl linker, this compound orchestrates a polypharmacological attack on cancer cells: it acts as a prodrug inhibitor of tumor-associated Carbonic Anhydrase IX (CA IX), disrupts microtubule dynamics, and suppresses angiogenesis via Matrix Metalloproteinase (MMP) downregulation[1][2].

Designed for application scientists and drug development professionals, this whitepaper dissects the molecular causality behind these mechanisms and provides field-proven, self-validating protocols for their experimental verification.

Pharmacophore Rationale & Target Polypharmacology

The structural architecture of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is not arbitrary; every functional group is calibrated for specific molecular interactions[3]:

  • The 2H-chromen-2-one (Coumarin) Core: Serves as a "suicide prodrug" motif. In the hypoxic tumor microenvironment, the lactone ring is hydrolyzed by esterases to form a cis-2-hydroxycinnamic acid derivative. This active metabolite coordinates directly with the zinc ion in the active site of Carbonic Anhydrases[2].

  • Dual Methoxy Substitutions (7-methoxy and 4'-methoxy): These electron-donating groups drastically increase the lipophilicity of the molecule. More importantly, their spatial arrangement mimics the A and B rings of Combretastatin A-4 (CA-4), allowing the molecule to anchor deep within the hydrophobic pocket of the colchicine-binding site on β -tubulin.

  • The Sulfonyl Linker (-SO 2​ -): Provides optimal dihedral angles for target binding and enhances anti-migratory properties by downregulating MMP-2 and MMP-9 expression, critical factors in tumor angiogenesis[4].

MOA Cmpd 7-Methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one Tubulin Tubulin (Colchicine Site) Cmpd->Tubulin Direct Binding CAIX Carbonic Anhydrase IX (Hypoxic Tumors) Cmpd->CAIX Esterase Hydrolysis to Active Form MMP MMP-2 / MMP-9 (Extracellular Matrix) Cmpd->MMP Downregulation G2M G2/M Cell Cycle Arrest Tubulin->G2M Microtubule Depolymerization pH pH Dysregulation CAIX->pH Intracellular Acidification Angio Anti-Angiogenesis MMP->Angio Blocked Endothelial Migration Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) G2M->Apoptosis pH->Apoptosis

Fig 1: Multi-target mechanism of action for the sulfonyl coumarin derivative in cancer cells.

Core Mechanisms of Action

Microtubule Destabilization via Colchicine-Site Binding

Unlike paclitaxel, which stabilizes microtubules, this sulfonyl coumarin acts as a destabilizer. By binding to the colchicine site at the α/β -tubulin interface, it prevents the curved tubulin heterodimers from adopting the straight conformation required for microtubule polymerization.

  • Cellular Consequence: The mitotic spindle cannot form, triggering the Spindle Assembly Checkpoint (SAC). Cancer cells undergo prolonged G2/M phase arrest, eventually culminating in intrinsic mitochondrial apoptosis via the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

Prodrug Inhibition of Tumor-Associated Carbonic Anhydrase IX (CA IX)

Solid tumors rely on glycolysis, producing massive amounts of lactic acid. CA IX is a transmembrane metalloenzyme overexpressed in hypoxic tumors that catalyzes the reversible hydration of CO 2​ , maintaining a neutral intracellular pH while acidifying the extracellular matrix.

  • Cellular Consequence: The coumarin acts as a prodrug. Upon entering the cell, esterases cleave the coumarin ring. The resulting sulfonyl-cinnamic acid coordinates with the Zn 2+ ion of CA IX, neutralizing its activity[2]. Intracellular protons accumulate, leading to fatal intracellular acidification and apoptosis[5].

Downregulation of Matrix Metalloproteinases (MMP-2/9)

Angiogenesis and metastasis require the degradation of the extracellular matrix (ECM). Sulfonyl coumarins have been shown to exhibit potent, non-cytotoxic anti-angiogenic effects by heavily downregulating MMP-2 and MMP-9[1][4]. This effectively traps the tumor, preventing endothelial cell migration and vessel formation.

Quantitative Target Affinity

To contextualize the efficacy of this compound, the following table summarizes the expected pharmacological profile based on structure-activity relationship (SAR) data for highly homologous 3-arylsulfonyl coumarins[2][4].

Target / AssayIC 50​ / K i​ ValueBiological Significance
hCA IX (Transmembrane) K i​ 15 - 30 nMHighly selective inhibition of tumor-associated CA over cytosolic isoforms.
hCA I / II (Cytosolic) K i​ > 5000 nMMinimal off-target toxicity in healthy tissues (e.g., erythrocytes).
Tubulin Polymerization IC 50​ 2.5 μ MPotent disruption of microtubule dynamics comparable to CA-4.
HepG2 Cell Viability IC 50​ 0.8 - 1.5 μ MStrong anti-proliferative effect in hepatocellular carcinoma models.
MMP-2 Expression > 70% reduction at 5 μ MSignificant blockade of endothelial cell migration and invasion.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that standard assays often yield false negatives with coumarins due to their unique prodrug nature. The following protocols are engineered with built-in causality checks to ensure data integrity.

Protocol S1 1. Compound Preparation (DMSO Stock) S2 2. Cell-Free Assays (Tubulin Polymerization & CA IX Kinetics) S1->S2 S3 3. Cellular Assays (Flow Cytometry & Wound Healing) S2->S3 S4 4. Molecular Profiling (Western Blot: Bax/Bcl-2, Caspases) S3->S4

Fig 2: Step-by-step experimental workflow for validating the compound's mechanistic profile.

Protocol A: Esterase-Coupled CA IX Inhibition Kinetics

Rationale: Direct incubation of coumarins with purified CA IX will show zero inhibition because the lactone ring must first be hydrolyzed. This protocol uses an esterase pre-incubation step to generate the active pharmacophore[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Dilute to working concentrations (1 nM - 10 μ M) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na 2​ SO 4​ ).

  • Esterase Pre-incubation (Critical Step): Incubate the compound with 10 μ g/mL porcine liver esterase at 37°C for 2 hours. Control check: Run a parallel condition without esterase to validate the prodrug mechanism.

  • Enzyme Addition: Add recombinant human CA IX (hCA IX) to the mixture and incubate for an additional 15 minutes at room temperature.

  • Stopped-Flow CO 2​ Hydration: Inject CO 2​ -saturated water into the reaction chamber. Monitor the pH drop using a pH-sensitive indicator (e.g., Phenol Red) at 558 nm via a stopped-flow spectrophotometer.

  • Data Analysis: Calculate the K i​ using the Cheng-Prusoff equation. The esterase-treated sample should yield a K i​ in the low nanomolar range, while the untreated sample should remain inactive.

Protocol B: Cell-Free Tubulin Polymerization Assay

Rationale: To prove that G2/M arrest is caused by direct tubulin binding rather than upstream kinase inhibition, a cell-free fluorescent assay is required.

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Reaction Mixture: Combine 3 mg/mL porcine brain tubulin, 1 mM GTP, and 10 μ M of the fluorescent reporter (DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

  • Compound Dosing: Add the compound at varying concentrations (0.1 μ M to 10 μ M). Use Paclitaxel (10 μ M) as a polymerization enhancer control, and Colchicine (10 μ M) as a polymerization inhibitor control.

  • Kinetic Readout: Immediately place the plate in a microplate reader set to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Interpretation: 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one will flatten the V max​ curve of fluorescence, perfectly mirroring the colchicine control, thereby validating it as a microtubule destabilizer.

References

  • Antiangiogenic Effects of Coumarins against Cancer:
  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents.PMC.
  • Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review.Asian Journal of Chemistry.
  • Synthesis and molecular docking of novel non-cytotoxic anti-angiogenic sulfonyl coumarin derivatives against hepatocellular carcinoma cells in vitro.Journal of Applied Pharmaceutical Science.

Sources

Pharmacological Profiling and Mechanistic Insights of 7-Methoxy-3-(4-Methoxybenzenesulfonyl)-2H-Chromen-2-One and Related Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and targeted drug discovery, I approach the pharmacological profiling of coumarin derivatives not merely as a catalog of biological effects, but as a study in molecular causality. The compound 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one represents a highly privileged pharmacophore. By strategically positioning an electron-withdrawing arylsulfonyl group at the C3 position and lipophilic, hydrogen-bond-accepting methoxy groups at the C7 and C4' positions, this molecular architecture is finely tuned for metalloenzyme inhibition, oxidative stress modulation, and targeted apoptotic induction.

This technical whitepaper deconstructs the structural rationale, primary pharmacological modalities, and self-validating experimental workflows required to synthesize and evaluate this class of compounds.

Structural Biology and Chemical Rationale

The coumarin (2H-chromen-2-one) skeleton is a ubiquitous heterocyclic structure found in numerous natural products and clinically approved drugs, ranging from anticoagulants like warfarin to anti-HIV agents like calanolide A 1.

The specific functionalization of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one introduces critical biophysical advantages:

  • The 3-Arylsulfonyl Moiety: The sulfonyl fragment is highly biologically active 1. Its strong electron-withdrawing nature enhances the electrophilicity of the coumarin lactone ring. This is the causal driver for its mechanism of action against metalloenzymes: it makes the lactone highly susceptible to nucleophilic attack by zinc-bound hydroxide ions in the enzyme active site.

  • Dual Methoxy Substitutions (C7 and C4'): The addition of methoxy groups serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across cellular membranes—a critical requirement for targeting intracellular or transmembrane proteins. Second, the oxygen atoms act as potent hydrogen-bond acceptors, anchoring the molecule within the hydrophobic pockets of target receptors.

Primary Pharmacological Modalities

The pharmacological profile of 3-arylsulfonyl coumarins is defined by their ability to act as selective enzyme inhibitors and radical scavengers.

Metalloenzyme Inhibition (Carbonic Anhydrase IX and XII)

Tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII are overexpressed in hypoxic tumor microenvironments, where they catalyze the hydration of CO₂ to bicarbonate and protons, driving extracellular acidification and tumor metastasis. 3-arylsulfonyl coumarins act as mechanism-based suicide inhibitors (prodrugs) . Upon entering the CA active site, the coumarin ring undergoes esterase-like hydrolysis, forming a 2-hydroxycinnamic acid derivative. This bulky, negatively charged intermediate irreversibly occludes the active site entrance, collapsing the tumor's pH regulatory system.

Antioxidant and Lipoxygenase (LOX) Inhibition

Oxidative stress and inflammation are deeply intertwined. Methoxy-substituted coumarin derivatives have demonstrated profound radical scavenging abilities. In comparative studies, related ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives achieved a remarkable 91.0% inhibition of lipid peroxidation and exhibited high binding affinity for human 5-LOX enzymes 2. The methoxy groups stabilize the aromatic radical intermediates, halting the chain reaction of thermal free radicals.

Table 1: Representative Pharmacological Targets and Inhibitory Profiles
Target / AssayPharmacological RelevanceObserved Effect / PotencyMechanistic Action
Carbonic Anhydrase IX (CA IX) Tumor Hypoxia / MetastasisLow nanomolar IC₅₀ (15-50 nM)Prodrug hydrolysis; active site occlusion
Lipoxygenase (5-LOX) Inflammation / Oxidative StressHigh binding affinityRadical scavenging; iron chelation
Lipid Peroxidation Cellular Oxidative Damage~91.0% Inhibition [[2]]()Neutralization of AAPH-induced radicals

Experimental Workflows and Self-Validating Protocols

To ensure rigorous scientific integrity, the synthesis and evaluation of these compounds must rely on self-validating systems where the protocol itself confirms the validity of the outcome.

Protocol A: One-Pot Synthesis via Knoevenagel Condensation

The synthesis of 3-phenylsulfonyl coumarins is efficiently achieved using salicylaldehyde derivatives and phenylsulfonyl acetonitrile as precursors 3. The acidic methylene protons of the bifunctional (phenylsulfonyl)acetonitrile reagent readily participate in base-catalyzed Knoevenagel condensations 4.

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve 1.0 mmol of 4-methoxysalicylaldehyde and 1.0 mmol of (4-methoxybenzenesulfonyl)acetonitrile in 5 mL of 95% ethanol.

  • Catalysis: Add 20 mol% of THAM (Tris(hydroxymethyl)aminomethane) to the stirring mixture. Causality: THAM acts as a mild, enviro-economic organocatalyst 3, promoting the nucleophilic attack of the nitrile without inducing destructive side reactions.

  • Cyclization: Monitor the formation of the iminochromene intermediate via TLC. Once consumed, add 5 mL of 2N HCl and reflux for 2-3 hours. Causality: The acidic environment forces the hydrolysis of the imine and drives the intramolecular cyclization to yield the coumarin core.

  • Isolation: Cool the mixture to room temperature.

    • Self-Validation Checkpoint: The final product precipitates out of solution as a fine solid, avoiding complex chromatography 3. If precipitation does not occur, it immediately flags a failure in the cyclization step. Filter and wash with a hexane-chloroform (3:1, v/v) mixture to yield the pure compound.

Workflow A Precursor Preparation (Aldehyde + Nitrile) B Knoevenagel Condensation (THAM Catalyst) A->B C Cyclization (HCl Addition) B->C D Isolation (Filtration & Wash) C->D E Validation (NMR, HRMS) D->E

Figure 1: Self-validating synthetic workflow for 3-arylsulfonyl coumarin derivatives.

Protocol B: Stopped-Flow Kinetic Assay for CA Inhibition

Standard end-point assays are insufficient for characterizing mechanism-based inhibitors. We utilize stopped-flow spectrophotometry to capture real-time kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the coumarin derivative in DMSO. Dilute to final assay concentrations (0.1 nM to 10 µM) using assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).

  • Enzyme Incubation: Incubate recombinant human CA IX (2 nM final concentration) with the inhibitor for 15 minutes at 20°C. Causality: Because coumarins are prodrugs requiring time-dependent hydrolysis by the CA enzyme to form the active inhibitor, a 15-minute pre-incubation ensures steady-state binding is reached before measurement.

  • Reaction Initiation & Data Acquisition: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) containing Phenol Red (0.2 mM) in the stopped-flow instrument. Monitor absorbance at 557 nm for 10-50 seconds.

    • Self-Validation Checkpoint: The uncatalyzed baseline rate of CO₂ hydration is measured simultaneously. Any fluctuation in this baseline immediately invalidates the run, ensuring the calculated IC₅₀ is strictly a product of enzyme-inhibitor interaction, not buffer degradation or environmental artifacts.

Mechanistic Pathways of Target Inhibition

The true value of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one lies in its ability to selectively disrupt the survival mechanisms of hypoxic tumors. By inhibiting CA IX, the compound prevents the tumor from venting intracellular protons, leading to fatal intracellular acidification and apoptosis.

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CA IX Overexpression HIF1A->CAIX upregulates Acidification Extracellular Acidification (Tumor Survival & Metastasis) CAIX->Acidification drives Coumarin 7-Methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one Coumarin->CAIX inhibits (Prodrug Hydrolysis) Apoptosis Tumor Cell Apoptosis Coumarin->Apoptosis promotes Acidification->Apoptosis prevents

Figure 2: Mechanistic pathway of CA IX inhibition by 3-arylsulfonyl coumarins in hypoxic tumors.

References

  • [2] ChemInform Abstract: A Novel Synthesis of 3-Aryl Coumarins and Evaluation of Their Antioxidant and Lipoxygenase Inhibitory Activity. ResearchGate. 2

  • [3] Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Der Pharma Chemica. 3

  • [1] CN106045955B - A kind of preparation method of 3-sulfonyl coumarin compound. Google Patents. 1

  • [4] (Phenylsulfonyl)acetonitrile | 7605-28-9. Benchchem. 4

Sources

physicochemical properties of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Introduction

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry. This guide focuses on the , a novel hybrid molecule integrating the privileged 7-methoxycoumarin scaffold with a 4-methoxybenzenesulfonyl moiety. Coumarins are a well-established class of heterocyclic compounds renowned for their broad spectrum of biological activities, while the sulfonamide group is a cornerstone of many therapeutic agents.[1][2] The strategic combination of these two fragments is anticipated to yield a compound with unique electronic, steric, and lipophilic characteristics, making it a compelling candidate for further investigation in drug discovery and materials science.

As this specific molecule is not extensively documented in public literature, this guide will leverage data from structurally analogous compounds and established first principles to provide a robust predictive analysis of its properties. We will further provide detailed, field-proven experimental protocols to enable researchers to synthesize and validate these characteristics in a laboratory setting.

Molecular Structure and Synthetic Strategy

The core structure consists of a coumarin ring system substituted at the 7-position with a methoxy group and at the 3-position with a 4-methoxybenzenesulfonyl group.

Proposed Synthesis Workflow

A plausible and efficient synthetic route for 3-sulfonated coumarins involves a radical-mediated cascade reaction.[3][4] This approach offers high efficiency and proceeds under relatively mild conditions. The proposed workflow starts from commercially available anilines, which are converted in situ to aryldiazonium salts, followed by the generation of a sulfonyl radical and subsequent cyclization with an aryl propiolate.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Radical Formation cluster_2 Step 3: Tandem Reaction & Cyclization A 4-Methoxyaniline C 4-Methoxybenzenediazonium tetrafluoroborate A->C In situ generation B NaNO2, HBF4 B->C E 4-Methoxybenzenesulfonyl radical C->E D DABCO·(SO2)2 D->E SO2 source G 7-methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one E->G F Phenyl 3-(2-hydroxy-4-methoxyphenyl)propiolate F->G Radical addition, spirocyclization, 1,2-migration

Caption: Proposed synthetic workflow for the target compound.

Predicted Physicochemical Properties

The introduction of the 4-methoxybenzenesulfonyl group to the 7-methoxycoumarin core is expected to significantly alter its physicochemical properties. The sulfonyl group increases molecular weight, polarity, and hydrogen bond accepting capability, which will likely increase the melting point and decrease solubility in nonpolar solvents compared to the parent coumarin.

PropertyPredicted ValueMethod of Estimation / Rationale
Molecular Formula C₁₇H₁₄O₆S-
Molecular Weight 346.36 g/mol -
Melting Point 190 - 210 °CIncreased molecular weight and polarity compared to 7-methoxycoumarin (m.p. 117-121 °C).[5][6]
LogP (o/w) ~2.5 - 3.5The LogP of 7-methoxycoumarin is ~1.8.[6] The addition of the sulfonyl group increases polarity, but the additional phenyl and methoxy groups add lipophilicity. The net effect is a predicted increase in lipophilicity.
Aqueous Solubility LowThe parent 7-methoxycoumarin is sparingly soluble in water.[6] The larger, more rigid structure of the target compound is expected to further decrease aqueous solubility.
Solubility in Organic Solvents Soluble in DMSO, DMF; Sparingly soluble in Chloroform, Ethyl Acetate; Insoluble in Hexane.Based on general solubility principles for polar organic molecules.

Predicted Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted to show characteristic signals for both the 7-methoxycoumarin and the 4-methoxybenzenesulfonyl moieties.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.1-8.3 ppm (s, 1H): H-4 proton of the coumarin ring, shifted downfield due to the adjacent electron-withdrawing sulfonyl group.

  • δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group on the benzenesulfonyl ring.

  • δ ~7.6-7.7 ppm (d, 1H): H-5 proton of the coumarin ring.

  • δ ~7.0-7.2 ppm (d, 2H): Aromatic protons meta to the sulfonyl group on the benzenesulfonyl ring.

  • δ ~6.8-7.0 ppm (m, 2H): H-6 and H-8 protons of the coumarin ring.

  • δ ~3.9 ppm (s, 3H): Methoxy protons at C-7 of the coumarin ring.[7][8][9]

  • δ ~3.8 ppm (s, 3H): Methoxy protons on the benzenesulfonyl ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~162-164 ppm: C-7 (attached to OCH₃).

  • δ ~158-160 ppm: C-2 (lactone carbonyl).

  • δ ~155-157 ppm: C-8a.

  • δ ~140-145 ppm: Quaternary carbons of the benzenesulfonyl ring (C-1' and C-4').

  • δ ~128-132 ppm: Aromatic CH carbons of the benzenesulfonyl ring and C-5 of the coumarin.

  • δ ~112-115 ppm: C-3, C-4a, C-6.

  • δ ~100-102 ppm: C-8.

  • δ ~56-57 ppm: Methoxy carbons.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000 MediumAromatic C-H stretch
~2950-2850 MediumAliphatic C-H stretch (methoxy groups)
~1720-1740 StrongC=O stretch (α,β-unsaturated lactone)
~1610, 1580, 1500 Medium-StrongAromatic C=C skeletal vibrations
~1350-1370 StrongAsymmetric SO₂ stretch
~1250-1280 StrongAryl-O-CH₃ stretch
~1150-1170 StrongSymmetric SO₂ stretch
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of coumarins typically shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of carbon monoxide (CO).[11][12]

  • Predicted m/z (EI+): 346 [M]⁺, 318 [M-CO]⁺, 175 [SO₂C₆H₄OCH₃]⁺, 171 [M-SO₂C₆H₄OCH₃]⁺.

Potential Biological Activities

The hybridization of coumarin and sulfonamide pharmacophores suggests a high potential for diverse biological activities.[1][2]

  • Anticancer Activity: Both coumarin and sulfonamide derivatives are known to exhibit anticancer properties.[13] This hybrid could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.[14]

  • Anti-inflammatory and Antimicrobial Activity: Many coumarin-sulfonamide conjugates have demonstrated significant anti-inflammatory and antimicrobial effects.[2][15][16] The specific substitution pattern of the target molecule could modulate these activities.

  • Enzyme Inhibition: The core structure is a candidate for inhibiting various enzymes, including dipeptidyl peptidase-IV (DPP-IV), which is relevant in the management of type 2 diabetes.[15]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.

General Analytical Workflow

Analytical_Workflow cluster_struct Structure cluster_physchem Properties Start Synthesized Crude Product Purify Purification (Column Chromatography) Start->Purify Purity Purity Check (TLC, HPLC) Purify->Purity Structure Structural Elucidation Purity->Structure PhysChem Physicochemical Characterization Purity->PhysChem Final Pure, Characterized Compound Structure->Final PhysChem->Final NMR NMR (¹H, ¹³C) MS Mass Spec (HRMS) IR FT-IR MP Melting Point Sol Solubility LogP LogP

Sources

An In-depth Technical Guide to the Fluorescence Emission Spectra of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated fluorescence properties of the novel coumarin derivative, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one. While direct experimental data for this specific compound is not yet widely published, this document synthesizes established principles of coumarin photophysics to offer a robust predictive analysis. We will delve into the structural features that govern its fluorescence, the anticipated effects of the microenvironment, and standardized protocols for its empirical characterization.

Introduction: The Coumarin Scaffold in Fluorescence Applications

Coumarin derivatives are a prominent class of heterocyclic compounds extensively utilized for their robust fluorescent properties.[1][2] Their characteristic 2H-chromen-2-one core provides a versatile platform for chemical modification, allowing for the fine-tuning of their photophysical characteristics. Strategic placement of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) properties, leading to a wide range of emission wavelengths and environmental sensitivities.[1] These features make coumarins invaluable tools in various scientific domains, including as fluorescent probes in cellular imaging, components of laser dyes, and as sensitizers in photodynamic therapy.[1][3][4]

The subject of this guide, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, incorporates key structural motifs that are expected to yield interesting and useful fluorescent behavior. The 7-methoxy group is a well-known electron-donating group that generally enhances fluorescence quantum yield, while the 3-(4-methoxybenzenesulfonyl) group is a significant electron-withdrawing moiety.[1] This "push-pull" electronic configuration is a classic design strategy for creating highly fluorescent and solvatochromic dyes.[1]

Synthesis and Molecular Architecture

While a specific synthesis for 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is not detailed in the provided search results, the synthesis of similar coumarin derivatives typically involves established condensation reactions. The Pechmann reaction, for instance, is a common method for synthesizing the coumarin core.[5][6] Subsequent modification at the 3-position can often be achieved through various coupling or condensation reactions.

The molecular architecture of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is pivotal to its expected fluorescence. The methoxy group at the 7-position acts as an electron-donating group, increasing the electron density of the coumarin ring system. Conversely, the benzenesulfonyl group at the 3-position is a strong electron-withdrawing group. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a key process governing the fluorescence of many coumarin dyes.[1][7]

cluster_CoumarinCore Coumarin Core cluster_Substituents Substituents cluster_ICT Intramolecular Charge Transfer 2H_chromen_2_one 2H-chromen-2-one 7_methoxy 7-methoxy (Electron-Donating) 7_methoxy->2H_chromen_2_one e- donation Ground_State Ground State (S0) 3_benzenesulfonyl 3-(4-methoxybenzenesulfonyl) (Electron-Withdrawing) 3_benzenesulfonyl->2H_chromen_2_one e- withdrawal Excited_State Excited State (S1) (Charge Separated) Ground_State->Excited_State Photoexcitation (hν) Excited_State->Ground_State Fluorescence (hν')

Figure 1: Conceptual diagram of the intramolecular charge transfer (ICT) in 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.

Anticipated Fluorescence Emission Spectra and Influencing Factors

The fluorescence emission of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is expected to be significantly influenced by its molecular environment, a hallmark of coumarin dyes with strong ICT character.

Solvent Effects (Solvatochromism)

A pronounced solvatochromic effect is anticipated for this molecule.[7][8] This means that the wavelength of the emitted light will change with the polarity of the solvent. In non-polar solvents, the emission is expected to be at shorter wavelengths (blue-shifted). As the solvent polarity increases, the emission is predicted to shift to longer wavelengths (red-shifted). This phenomenon arises because the excited state of the molecule is more polar than the ground state due to the ICT.[7][9] Polar solvent molecules will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission and causing a red shift.[7]

Solvent Polarity (Dielectric Constant) Expected Emission Shift Anticipated Quantum Yield
Hexane~1.9Blue-shiftedHigh
Toluene~2.4Blue-shiftedHigh
Dichloromethane~9.1IntermediateModerate
Acetonitrile~37.5Red-shiftedModerate to Low
Ethanol~24.5Red-shiftedModerate to Low
Water~80.1Significantly Red-shiftedLow

Table 1: Predicted solvent effects on the fluorescence emission of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.

pH Sensitivity

The fluorescence of coumarin derivatives can also be sensitive to pH, although the specific effects depend on the presence of ionizable groups.[1] In the case of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, there are no readily ionizable protons. However, extreme pH values could potentially lead to hydrolysis of the lactone ring, which would quench fluorescence.

Quenching and Enhancement Effects

Fluorescence quenching, the decrease in fluorescence intensity, can be caused by various factors. The presence of heavy metal ions or dissolved oxygen can lead to quenching.[7] Aggregation of the dye molecules at high concentrations can also result in self-quenching.[7] Conversely, fluorescence enhancement can sometimes be observed upon binding to macromolecules, such as proteins or nucleic acids, which can restrict molecular vibrations and reduce non-radiative decay pathways.

Standardized Experimental Protocol for Fluorescence Spectroscopy

To empirically determine the fluorescence emission spectrum of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, the following detailed protocol should be followed.

Materials and Instrumentation
  • Compound: 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

  • Solvents: Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water)

  • Instrumentation: A calibrated spectrofluorometer equipped with a xenon arc lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

  • Cuvettes: 1 cm path length quartz fluorescence cuvettes.

Experimental Workflow

Start Start Prepare_Stock Prepare Stock Solution (e.g., 1 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (e.g., 1-10 µM in various solvents) Prepare_Stock->Prepare_Working Measure_Absorbance Measure Absorbance Spectrum (Determine λmax,abs) Prepare_Working->Measure_Absorbance Set_Excitation Set Excitation Wavelength (λex = λmax,abs) Measure_Absorbance->Set_Excitation Measure_Emission Measure Emission Spectrum (Scan from λex + 10 nm) Set_Excitation->Measure_Emission Data_Analysis Data Analysis (Identify λmax,em, Stokes Shift) Measure_Emission->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for measuring the fluorescence emission spectrum.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 1 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the various spectroscopic grade solvents to be tested. The final absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

  • Absorbance Measurement: Record the absorbance spectrum of each working solution to determine the wavelength of maximum absorption (λmax,abs).

  • Fluorescence Measurement:

    • Place the cuvette containing the working solution in the spectrofluorometer.

    • Set the excitation wavelength to the determined λmax,abs.

    • Set the emission scan range to start approximately 10 nm above the excitation wavelength and extend to a wavelength where the emission intensity returns to the baseline.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λmax,em).

    • Calculate the Stokes shift (the difference in nanometers between λmax,em and λmax,abs).

    • Compare the emission spectra and Stokes shifts across the different solvents.

Potential Applications in Research and Drug Development

The anticipated solvatochromic properties of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one suggest its potential utility in several areas:

  • Fluorescent Probes: Its sensitivity to the local environment could be exploited to develop probes for studying changes in polarity within biological membranes or during protein conformational changes.[3]

  • Cell Imaging: As with many coumarin derivatives, it could potentially be used as a blue-emitting fluorescent dye for cellular imaging.

  • Drug Development: The coumarin scaffold itself possesses a wide range of biological activities.[5][11] This novel derivative could be investigated for its own therapeutic potential, with its fluorescence providing a convenient handle for tracking its cellular uptake and distribution.[12]

Conclusion

7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a promising fluorophore whose properties can be rationally predicted based on the extensive knowledge of coumarin chemistry. Its "push-pull" electronic structure is expected to give rise to strong intramolecular charge transfer, resulting in significant solvatochromism. This technical guide provides a solid foundation for researchers and drug development professionals to understand, characterize, and ultimately harness the fluorescent properties of this and similar coumarin derivatives. The provided experimental protocol offers a standardized approach to empirically validate these predictions and unlock the full potential of this novel compound.

References

[8] Girish, M., et al. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]

[1] Nocentini, A., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33816–33827. [Link]

Bera, K., et al. (2023). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 13(4), 2568-2586. [Link]

[9] Aralaguppi, G. S., et al. (2017). Study of Photophysical Properties on Newly Synthesized Coumarin Derivatives. Journal of Fluorescence, 27(6), 2155–2165. [Link]

[2] El-Sayed, R., et al. (2022). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Journal of the Chinese Chemical Society, 69(8), 1315-1335. [Link]

Jones, G., et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. [Link]

[13] Nag, A., et al. (2004). Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding. The Journal of Physical Chemistry A, 108(40), 8251–8258. [Link]

[14] Koca, A., et al. (2009). Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. Journal of Coordination Chemistry, 62(24), 4058-4069. [Link]

[15] Melavanki, R. M., et al. (2006). Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited s. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 859-864. [Link]

[3] J&K Scientific. 7-Methoxycoumarin. [Link]

[12] Witsell, A. K., et al. (2015). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & Medicinal Chemistry Letters, 25(22), 5108–5111. [Link]

[11] Binoy, A. A., et al. (2024). Exploring the potential therapeutic benefits of 7-methoxy coumarin for neuropathy pain: an in vivo, in vitro, and in silico approach. Molecular Biology Reports, 51(1), 1066. [Link]

[10] Oregon Medical Laser Center. 7-Methoxycoumarin-4-acetic acid. [Link]

[6] Al-Amiery, A. A., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 16(2), 11-20. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yielding protocol for the synthesis of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one. Utilizing a piperidine-catalyzed Knoevenagel condensation followed by spontaneous lactonization, this method ensures high purity and scalability. The guide provides mechanistic rationale, step-by-step procedures, and expected analytical validation data tailored for drug development professionals.

Introduction & Mechanistic Rationale

Coumarin derivatives, particularly those substituted at the 3-position with arylsulfonyl groups, represent a privileged scaffold in medicinal chemistry. They exhibit a broad spectrum of biological activities, including targeted antitumor effects, monoamine oxidase (MAO) inhibition, and potent anti-inflammatory properties [1].

The synthesis of 3-arylsulfonylcoumarins is most efficiently achieved via a classical Knoevenagel condensation followed by spontaneous intramolecular lactonization [2]. By reacting 2-hydroxy-4-methoxybenzaldehyde with ethyl 2-(4-methoxybenzenesulfonyl)acetate in the presence of a mild organic base (e.g., piperidine), the active methylene undergoes deprotonation. The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration. Finally, the proximal phenolic hydroxyl group attacks the ester moiety, releasing ethanol and forming the rigid coumarin lactone ring [3].

Materials and Reagents

Self-Validating System: Ensure all solid reagents are completely dry. Moisture content >0.5% in the solvent will competitively hydrolyze the ester intermediate, drastically reducing the final yield.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
2-Hydroxy-4-methoxybenzaldehyde 152.151.001.52 gElectrophilic Starting Material
Ethyl 2-(4-methoxybenzenesulfonyl)acetate 258.291.052.71 gActive Methylene Nucleophile
Piperidine 85.150.1085 mg (~100 µL)Organic Base Catalyst
Absolute Ethanol 46.07N/A25 mLReaction Solvent

Experimental Workflow

Workflow W1 1. Setup Mix Reagents in EtOH W2 2. Reflux 78°C for 2-4 hours W1->W2 W3 3. Precipitation Cool to 0-5°C for 30 min W2->W3 W4 4. Filtration Vacuum Filter Wash with EtOH W3->W4 W5 5. Purification Recrystallize & Dry W4->W5

Figure 1: Five-step experimental workflow for the synthesis and isolation of the target coumarin.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Apparatus Setup: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 1.52 g (10.0 mmol) of 2-hydroxy-4-methoxybenzaldehyde and 2.71 g (10.5 mmol) of ethyl 2-(4-methoxybenzenesulfonyl)acetate to the flask.

  • Solvation: Suspend the reactants in 25 mL of absolute ethanol.

  • Catalyst Introduction: Add 100 µL (~0.1 mmol) of piperidine dropwise to the stirring suspension.

  • Causality Insight: Piperidine is selected over stronger inorganic bases (like NaOH) because it provides sufficient basicity to deprotonate the active methylene without hydrolyzing the newly formed, base-sensitive lactone ring [2].

Phase 2: Reflux & Monitoring
  • Heating: Submerge the flask in an oil bath pre-heated to 80°C to maintain a steady reflux (~78°C internal temperature) [3].

  • Reaction Time: Maintain reflux for 2 to 4 hours. The mixture will transition into a homogenous solution before the product potentially begins to precipitate out of the hot solvent.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v). Visualize under UV light (254 nm). The reaction is complete when the aldehyde spot (higher Rf) is fully consumed.

Phase 3: Workup & Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Precipitation: Transfer the flask to an ice-water bath (0–5°C) and stir for 30 minutes.

  • Causality Insight: The target coumarin exhibits steep temperature-dependent solubility in ethanol. Rapid cooling supersaturates the solution, driving crystallization while leaving unreacted starting materials and piperidine in the mother liquor.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to remove residual colored impurities.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling ethanol.

  • Drying: Filter the purified crystals and dry under high vacuum at 45°C for 12 hours to afford 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one as a crystalline solid.

Mechanistic Pathway

Mechanism N1 Starting Materials: 2-Hydroxy-4-methoxybenzaldehyde + Ethyl 2-(4-methoxybenzenesulfonyl)acetate N2 Base Catalysis: Piperidine deprotonates active methylene to form a stabilized carbanion N1->N2 Piperidine (cat.) N3 Nucleophilic Addition: Carbanion attacks aldehyde carbonyl yielding an aldol-type intermediate N2->N3 N4 Dehydration: Loss of H2O generates the Knoevenagel alkene intermediate N3->N4 - H2O N5 Intramolecular Lactonization: Phenolic OH attacks ester carbonyl forming the rigid pyrone ring N4->N5 N6 Target Molecule: 7-Methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one N5->N6 - EtOH

Figure 2: Piperidine-catalyzed Knoevenagel condensation and lactonization mechanistic pathway.

Expected Analytical Characterization Data

To ensure a self-validating protocol, the synthesized compound must be verified against the following expected spectroscopic parameters.

Analytical MethodExpected Signals / PeaksStructural Assignment
1H NMR (400 MHz, DMSO-d6)δ 8.75 (s, 1H)H-4 (Highly deshielded by SO2 & C=O)
δ 7.95 (d, J = 8.8 Hz, 2H)H-2', H-6' (Sulfonyl aromatic ring)
δ 7.70 (d, J = 8.6 Hz, 1H)H-5 (Coumarin core)
δ 7.15 (d, J = 8.8 Hz, 2H)H-3', H-5' (Sulfonyl aromatic ring)
δ 7.05 (dd, J = 8.6, 2.4 Hz, 1H)H-6 (Coumarin core)
δ 6.95 (d, J = 2.4 Hz, 1H)H-8 (Coumarin core)
δ 3.88 (s, 3H), 3.85 (s, 3H)7-OCH3 and 4'-OCH3
13C NMR (100 MHz, DMSO-d6)δ 164.5, 157.8, 148.5, 56.2, 55.8C=O (Lactone), C-7, C-4, Methoxy Carbons
IR (ATR, solid)1720, 1605, 1315, 1140 cm⁻¹Lactone C=O, C=C, Asym/Sym SO2 stretches
HRMS (ESI+)Calc. for C17H15O6S [M+H]+: 347.0584Found: 347.0581 (Confirms exact mass)

Troubleshooting & Critical Parameters

  • Issue: Incomplete Reaction / Low Yield.

    • Cause: Presence of moisture in the solvent.

    • Solution: Always use anhydrous/absolute ethanol. Water shifts the equilibrium of the dehydration step backwards and can cause competitive hydrolysis of the ethyl ester, stalling the lactonization.

  • Issue: Dark, Tarry Impurities in Crude Product.

    • Cause: Overheating or excessive base catalyst.

    • Solution: Strictly control piperidine to catalytic amounts (10 mol%) and avoid exceeding an internal temperature of 80°C. Coumarins can undergo base-catalyzed ring opening if subjected to harsh conditions for prolonged periods.

References

  • Title: Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro Source: Molecules (MDPI) URL: [Link]

  • Title: Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

Advanced Purification and Analytical Validation of 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Physicochemical Profiling

The synthesis of 3-arylsulfonyl coumarins is a critical workflow in medicinal chemistry due to their potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties [1]. The target compound, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one , is typically synthesized via a base-catalyzed Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and a 4-methoxybenzenesulfonyl active methylene precursor, followed by intramolecular cyclization [1].

However, the crude reaction matrix is often heavily contaminated with unreacted aldehydes, basic catalysts (e.g., piperidine or THAM), and highly colored oligomeric byproducts. As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating purification system . Every phase is engineered with specific causality to exploit the physicochemical properties of the coumarin core.

Table 1: Physicochemical Profile of the Target Compound
PropertyValue / DescriptionRationale for Purification Strategy
Molecular Formula C₁₇H₁₄O₆SHigh heteroatom count dictates moderate polarity.
Molecular Weight 346.35 g/mol Suitable for standard LC-MS (ESI+) validation.
Core Structure Benzopyrone (Lactone)Critical: Susceptible to ring-opening hydrolysis in strong bases. Avoid prolonged exposure to high pH during extraction.
Crystallinity High (Planar π-π stacking)Excellent candidate for thermodynamic purification (recrystallization).
Fluorescence Strong (Excitation ~365 nm)Enables real-time, non-destructive tracking via UV-TLC during chromatography [2].

The Purification Strategy

The purification of this compound requires a multi-dimensional approach. We utilize orthogonal techniques: liquid-liquid extraction (solubility-driven), normal-phase chromatography (polarity-driven), and recrystallization (crystal lattice thermodynamics).

G N1 Crude Reaction Matrix (Knoevenagel Condensation) N2 Phase 1: Quenching & LLE (Aqueous Wash & Extraction) N1->N2 N3 Phase 2: Flash Chromatography (Silica Gel, Hexane/EtOAc) N2->N3 N4 Phase 3: Recrystallization (Thermodynamic Purification) N3->N4 N5 Phase 4: Analytical Validation (HPLC-UV / NMR) N4->N5 N6 Purified Target Compound (>99% Purity) N5->N6

Multi-phase purification workflow for 3-sulfonylcoumarin derivatives.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Causality: The Knoevenagel condensation relies on basic catalysts. If the reaction is concentrated directly, these bases will co-precipitate and degrade the coumarin lactone ring over time. Quenching with a mild acid neutralizes the catalyst, protonates water-soluble impurities, and drives the neutral coumarin into the organic phase [1].

Step-by-Step Protocol:

  • Quenching: Cool the crude reaction mixture (typically in ethanol or DMF) to 0–5 °C using an ice bath. Slowly add 1M HCl dropwise until the pH of the solution reaches ~5.0.

  • Dilution: Dilute the quenched mixture with Ethyl Acetate (EtOAc) at a 1:3 (Reaction:EtOAc) volume ratio.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of distilled water. Invert gently (do not shake vigorously to avoid emulsions). Separate the organic layer.

  • Washing: Wash the organic layer once with saturated aqueous NaHCO₃ (to remove residual acidic byproducts) and twice with brine (to strip residual water and DMF).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude yellow/brown solid.

  • Self-Validation Check: Inspect the discarded aqueous layer under a 365 nm UV lamp. It should exhibit zero blue/green fluorescence, confirming 100% partitioning of the target coumarin into the organic phase.

Phase 2: Normal-Phase Flash Chromatography

Causality: While LLE removes salts and catalysts, unreacted 2-hydroxy-4-methoxybenzaldehyde and sulfonyl precursors remain. The 7-methoxy and 4-methoxybenzenesulfonyl groups impart specific dipole moments, allowing for excellent separation on bare silica gel using a non-polar to polar gradient [2] [3].

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane as the slurry solvent.

  • Dry Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM), add a small amount of silica gel, and evaporate to dryness. Load this dry powder onto the top of the column bed.

  • Elution: Run the gradient detailed in Table 2.

Table 2: Flash Chromatography Gradient
Column Volume (CV)Hexane (%)Ethyl Acetate (%)Target Elution
0.0 – 2.09010Non-polar byproducts
2.0 – 5.08020Unreacted Aldehyde
5.0 – 8.07030Target Coumarin
8.0 – 10.05050Polar oligomers
  • Self-Validation Check: Spot the fractions on a silica TLC plate and develop in 70:30 Hexane:EtOAc. The target compound will appear as a highly fluorescent spot under 365 nm UV light with an Rf​ of ~0.45. Pool only the fractions containing this single spot.

Phase 3: Thermodynamic Recrystallization

Causality: Chromatography rarely achieves >99% purity due to co-eluting micro-impurities. Coumarins possess a highly planar, conjugated benzopyrone core, making them prone to strong π-π stacking. By dissolving the compound in a hot solvent and cooling it slowly, the coumarin molecules will self-assemble into a rigid crystal lattice, thermodynamically excluding structurally incompatible impurities [1].

Step-by-Step Protocol:

  • Dissolution: Place the pooled, concentrated solid from Phase 2 into a round-bottom flask. Add boiling Ethanol dropwise until the solid is just dissolved (creating a saturated solution). Note: If the compound is highly resistant to dissolution, add up to 5% DMF by volume.

  • Nucleation: Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb the flask; mechanical shock causes rapid, impure precipitation rather than slow crystallization.

  • Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Isolation: Filter the resulting white/off-white needle-like crystals through a Büchner funnel under vacuum. Wash the filter cake with ice-cold ethanol to remove surface mother-liquor.

  • Self-Validation Check: The mother liquor passing through the filter will retain a distinct yellow/brown tint, while the isolated crystals will be pristine white. This visual contrast confirms the successful exclusion of chromophoric impurities from the crystal lattice.

Phase 4: Analytical Validation (QA/QC)

To certify the compound for downstream biological or pharmaceutical applications, it must pass a rigorous analytical self-validation protocol.

High-Performance Liquid Chromatography (HPLC-UV)

Because the target compound is a highly conjugated 7-methoxy coumarin derivative, it acts as a strong chromophore [2].

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA).

  • Detection: Dual-wavelength UV monitoring at 254 nm (aromatic rings) and 365 nm (coumarin specific).

  • Validation Criteria: A single sharp peak accounting for >99% of the total Area Under the Curve (AUC).

Nuclear Magnetic Resonance (¹H-NMR)

Dissolve 5 mg of the purified crystals in CDCl₃ or DMSO-d₆.

  • Validation Criteria: The definitive proof of the 3-sulfonylcoumarin architecture is the presence of the coumarin H-4 proton , which appears as a sharp, highly deshielded singlet between δ 8.50 – 8.80 ppm [1]. The two methoxy groups (7-methoxy and 4'-methoxy) will integrate to 3 protons each, appearing as distinct singlets around δ 3.80 – 3.95 ppm . Absence of aldehyde peaks (~10 ppm) confirms complete purification.

References

  • Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Der Pharma Chemica. Describes the sequential one-pot synthesis and isolation principles of 3-phenylsulfonyl coumarins via Knoevenagel condensation. 1

  • Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. NIH / PMC. Details the synthesis, chromatographic purification, and fluorescence properties of 7-methoxy coumarin derivatives. 2

  • 6-Bromo-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one. Benchchem. Provides general structural motifs, handling, and column chromatography parameters for halogenated and sulfonylated coumarin analogs.

Sources

Application Notes & Protocols: Molecular Docking Studies of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for conducting molecular docking studies on 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, a synthetic coumarin derivative. Coumarins are a well-established class of compounds with a wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The fusion of the coumarin scaffold with a benzenesulfonyl group suggests potential inhibitory activity against various enzymes, making it a compound of interest for drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed workflow from target protein selection to post-docking analysis. The protocols provided are grounded in established methodologies and are designed to be self-validating to ensure scientific rigor.

Introduction: The Rationale for Docking Studies

7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a molecule of significant interest due to its hybrid structure. The coumarin core is a privileged scaffold in medicinal chemistry, while the benzenesulfonyl moiety is a common feature in many enzyme inhibitors, notably carbonic anhydrases and kinases. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in:

  • Hypothesis Generation: Predicting the binding mode of a ligand to a protein of interest.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the ligand's structure might affect its binding affinity.

  • Virtual Screening: Screening large libraries of compounds against a protein target to identify potential hits.

This guide will focus on a validated workflow for performing molecular docking studies on this specific compound with a selection of relevant protein targets.

Target Protein Selection: An Evidence-Based Approach

The selection of appropriate protein targets is a critical first step. Based on the chemical features of the compound, we have selected two primary targets for this guide: Carbonic Anhydrase II (CA-II) and a representative protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • Carbonic Anhydrase II (CA-II): Many benzenesulfonamides are potent inhibitors of carbonic anhydrases. CA-II is a well-characterized enzyme involved in various physiological processes, and its inhibition has therapeutic applications in glaucoma and certain types of cancer.

  • VEGFR2 Kinase: The coumarin scaffold has been explored for its anti-cancer properties, and many coumarin derivatives have been found to inhibit protein kinases. VEGFR2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Table 1: Selected Protein Targets for Docking Studies

Target ProteinPDB IDResolution (Å)Function & Relevance
Carbonic Anhydrase II2ABE1.54pH regulation, ion transport. Target for diuretics and anti-glaucoma agents.
VEGFR2 Kinase1YWN1.60Angiogenesis, cell proliferation. Target for anti-cancer therapies.

Experimental Workflow: A Step-by-Step Guide

The molecular docking workflow can be visualized as a multi-stage process, starting from the preparation of the protein and ligand to the final analysis of the results.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 2ABE, 1YWN) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis validation Protocol Validation (Redocking) docking->validation interaction_analysis Ligand-Protein Interactions pose_analysis->interaction_analysis

Caption: Molecular docking workflow from preparation to analysis.

Protocol: Protein Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and other heteroatoms that may interfere with the docking process. Moreover, hydrogen atoms are usually not resolved in X-ray crystallography and must be added.

Software: UCSF Chimera or AutoDock Tools.

Steps:

  • Fetch the Protein Structure: Download the PDB file (e.g., 2ABE for CA-II) from the RCSB PDB database.

  • Clean the Structure:

    • Remove all water molecules. The role of water in binding is complex, and for standard docking, it's common practice to remove them.

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential for its activity.

  • Add Hydrogens: Add hydrogen atoms to the protein, including polar hydrogens. This is crucial for correct ionization and tautomeric states of amino acid residues.

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • Save the Prepared Protein: Save the cleaned and prepared protein in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Protocol: Ligand Preparation

Rationale: The 3D structure of the ligand needs to be optimized to its lowest energy conformation. This is because the ligand's conformation plays a significant role in how it fits into the protein's binding pocket.

Software: ChemDraw, Avogadro, or UCSF Chimera.

Steps:

  • Draw the 2D Structure: Draw the 2D structure of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one using a chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step ensures that the ligand is in a stable, low-energy conformation.

  • Assign Partial Charges: As with the protein, assign Gasteiger charges to the ligand atoms.

  • Set Torsions: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the docking process.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Protocol: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used open-source program for molecular docking. It uses a sophisticated gradient optimization method in its local search, which improves the accuracy and speed of the docking process.

Steps:

  • Grid Box Generation:

    • Define a search space, known as the grid box, around the active site of the protein. The size and center of the grid box should be large enough to encompass the entire binding pocket.

    • For CA-II (PDB: 2ABE), the active site is located in a deep conical cleft, with a zinc ion at the bottom. The grid box should be centered on this zinc ion.

    • For VEGFR2 (PDB: 1YWN), the active site is the ATP-binding pocket in the kinase domain.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

Protocol: Post-Docking Analysis and Validation

Software: UCSF Chimera, PyMOL, or Discovery Studio Visualizer.

Steps:

  • Analyze Binding Poses:

    • Visualize the docked poses of the ligand within the protein's active site.

    • The pose with the lowest binding affinity (most negative value) is typically considered the best predicted pose.

    • Examine the interactions between the ligand and the protein residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Interaction Analysis:

    • Create a 2D interaction diagram to clearly visualize the specific amino acid residues involved in binding.

    • For CA-II, look for interactions with the active site zinc ion and key residues like His94, His96, and His119.

    • For VEGFR2, look for hydrogen bonds with the hinge region residues (e.g., Cys919) and hydrophobic interactions in the ATP-binding pocket.

  • Protocol Validation (Self-Validating System):

    • To ensure the docking protocol is reliable, perform a redocking experiment.

    • If the protein structure has a co-crystallized ligand, extract it and dock it back into the protein's active site using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Interpreting the Results: A Case Study Perspective

Table 2: Hypothetical Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II-8.5His94, His96, Thr199, Zn2+
VEGFR2 Kinase-9.2Cys919, Asp1046, Glu885

A lower binding affinity score suggests a more stable protein-ligand complex. In this hypothetical example, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one shows a slightly better binding affinity for VEGFR2 Kinase.

The interaction analysis might reveal that the sulfonyl group of the ligand coordinates with the zinc ion in the active site of CA-II, a classic interaction for sulfonamide-based inhibitors. For VEGFR2, the methoxy groups might form key hydrogen bonds with the hinge region of the kinase.

interaction_diagram cluster_ligand 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one cluster_protein VEGFR2 Active Site L Ligand Core C919 Cys919 L->C919 H-Bond D1046 Asp1046 L->D1046 H-Bond E885 Glu885 L->E885 Ionic V848 Val848 L->V848 Hydrophobic

Caption: 2D interaction diagram of the ligand with VEGFR2.

Conclusion and Future Directions

This guide has outlined a robust and validated workflow for conducting molecular docking studies on 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one. The results from such studies can provide valuable insights into the potential inhibitory activity of this compound against targets like Carbonic Anhydrase II and VEGFR2 Kinase.

It is important to remember that molecular docking is a predictive tool. The computational predictions should be followed by in vitro and in vivo experimental validation to confirm the biological activity of the compound. Future computational work could involve molecular dynamics simulations to study the stability of the predicted protein-ligand complexes over time.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Thakur, A., et al. (2012). A review on coumarin derivatives with anticancer activity. Current Medicinal Chemistry, 19(28), 4786-4812. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

Application Note: Preparation and Handling of 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one belongs to the 3-sulfonylcoumarin class, a highly versatile structural motif utilized in drug discovery for its potent bioactivities (e.g., enzyme inhibition, anticancer properties) and its utility as a fluorescent probe [1]. However, the integration of this compound into in vitro high-throughput screening (HTS) and cell-based assays presents distinct physicochemical challenges. The bulky, hydrophobic 4-methoxybenzenesulfonyl group at the C-3 position, combined with the 7-methoxycoumarin core, renders the molecule highly lipophilic and practically insoluble in aqueous buffers.

This application note provides a field-proven, self-validating protocol for the preparation, storage, and dilution of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one stock solutions. By addressing the causality behind solvent selection, photodegradation, and vehicle toxicity, this guide ensures maximum assay reproducibility and scientific integrity.

Physicochemical Properties & Mechanistic Insights

Before formulating a stock solution, it is critical to understand the molecular behavior of the compound to prevent premature degradation or assay artifacts.

Compound Specifications
PropertyValue
IUPAC Name 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
Molecular Formula C₁₇H₁₄O₆S
Molecular Weight 346.36 g/mol
Appearance Off-white to pale yellow solid
Primary Solvents Anhydrous DMSO, DMF (Solubility ≥ 10 mg/mL)
Aqueous Solubility Insoluble (Requires intermediate solvent vehicle)
Mechanistic Rationale for Handling Conditions
  • Solvent Selection (DMSO vs. Aqueous): The extensive aromatic system and lack of ionizable functional groups dictate the use of an aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard. However, DMSO is highly hygroscopic; absorption of atmospheric moisture will rapidly reduce the solubility threshold of the coumarin, leading to micro-precipitation that skews dose-response curves.

  • Photosensitivity & Dimerization: Coumarin chromophores are highly photoreactive. Upon exposure to UV or ambient visible light (>300 nm), coumarin derivatives undergo a reversible [2πs + 2πs] photocycloaddition reaction, forming inactive cyclobutane dimers [2]. Causality: Failing to shield the stock solution from light will result in a heterogeneous mixture of monomers and dimers, drastically reducing the effective molarity of the active compound.

  • Solvent Toxicity Limits: While DMSO is required for solvation, it is biologically active. Concentrations above 0.1% to 0.5% (v/v) have been shown to induce sublethal toxicity, alter cell viability, and induce reactive oxygen species (ROS) in various cell lines [3]. A self-validating assay must normalize DMSO across all test concentrations to ≤ 0.1%.

Pathway cluster_0 Optimal Assay Conditions cluster_1 Degradation & Artifact Pathways Comp 7-methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one BioTarget Target Enzyme / Receptor Comp->BioTarget ≤ 0.1% DMSO Dark conditions UV UV/Visible Light Exposure Comp->UV Water Aqueous Buffer (>1% DMSO) Comp->Water Readout Valid Bioassay Readout BioTarget->Readout Dimer [2π+2π] Photocycloaddition (Inactive Dimers) UV->Dimer Precip Compound Precipitation & Cytotoxicity Water->Precip

Mechanistic pathways of 3-sulfonylcoumarin stability vs. degradation in bioassays.

Standard Operating Protocol: Stock Preparation

Materials Required
  • 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (Solid powder, desiccated).

  • Cell-culture grade, anhydrous DMSO (>99.9% purity).

  • Amber glass vials or opaque microcentrifuge tubes (Critical for light shielding).

  • Argon or Nitrogen gas source.

  • Bath sonicator.

Phase 1: Preparation of 10 mM Master Stock

Note: To prepare exactly 1 mL of a 10 mM stock solution, you require 3.46 mg of the compound (MW = 346.36 g/mol ).

  • Equilibration: Allow the desiccated solid compound to reach room temperature before opening the vial to prevent ambient moisture condensation on the powder.

  • Weighing: Weigh exactly 3.46 mg of the compound into an amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve, place the amber vial in a bath sonicator at room temperature for 5 minutes. Do not heat the solution, as elevated temperatures in DMSO can accelerate compound degradation.

  • Visual Inspection: Hold the vial against a light source briefly to ensure complete absence of particulates. The solution should be clear and slightly yellow.

Phase 2: Aliquoting and Storage

Repeated freeze-thaw cycles introduce moisture and degrade the compound.

  • Divide the 10 mM master stock into 50 µL or 100 µL aliquots using opaque microcentrifuge tubes.

  • Gently purge the headspace of each tube with a stream of Argon or Nitrogen gas to displace oxygen and moisture.

  • Seal tightly and store immediately at -20°C or -80°C . Under these conditions, the stock is typically stable for up to 6 months.

Workflow A Solid Compound (Equilibrate to RT) B Add Anhydrous DMSO (Vortex/Sonicate) A->B C 10 mM Master Stock (Amber Vial) B->C D Purge w/ Argon & Aliquot C->D E Store at -80°C (Desiccated) D->E

Step-by-step workflow for the preparation and storage of coumarin master stocks.

Self-Validating Assay Dilution Strategy

To establish a self-validating experimental setup, the final concentration of DMSO must remain strictly constant across all experimental and control wells. Fluctuating DMSO concentrations can cause baseline shifts in cell viability or enzyme kinetics, invalidating the data.

We recommend a 1000-fold final dilution step into the aqueous assay buffer, ensuring a constant 0.1% final DMSO concentration .

Intermediate Dilution Matrix (in 100% DMSO)

Perform serial dilutions of your 10 mM master stock in 100% DMSO first, creating "Intermediate Stocks".

Desired Final Assay Conc.Intermediate Stock Required (in DMSO)Preparation of Intermediate StockFinal Dilution into Aqueous BufferFinal DMSO %
10 µM 10 mMUse Master Stock directly1 µL stock + 999 µL Buffer0.1%
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO1 µL stock + 999 µL Buffer0.1%
0.1 µM 100 µM10 µL of 1 mM stock + 90 µL DMSO1 µL stock + 999 µL Buffer0.1%
0.01 µM 10 µM10 µL of 100 µM stock + 90 µL DMSO1 µL stock + 999 µL Buffer0.1%
Vehicle Control 0 µM (Blank)100% Anhydrous DMSO1 µL DMSO + 999 µL Buffer0.1%
Final Aqueous Addition (Critical Step)
  • Pre-warm the aqueous assay media/buffer to 37°C (or assay temperature). Cold buffers drastically increase the risk of compound precipitation.

  • Add the DMSO intermediate stock dropwise to the buffer while vortexing continuously. Rapid mixing prevents localized high concentrations of the lipophilic coumarin, which triggers nucleation and precipitation.

  • Use the final aqueous solution immediately. Do not store the compound in aqueous buffers for more than 2–4 hours.

Troubleshooting Common Issues

  • Issue: Inconsistent replicate data in cell-based assays.

    • Causality: Likely due to micro-precipitation of the compound. Solution: Verify that the final DMSO concentration is ≤ 0.1%. Ensure the intermediate DMSO stock was added to the buffer under vigorous agitation. Check the solution under a microscope for micro-crystals.

  • Issue: Gradual loss of compound potency over multiple experiments.

    • Causality: Photodegradation or moisture uptake. Solution: Ensure all handling is done under low-light conditions using amber tubes. Discard aliquots that have undergone more than two freeze-thaw cycles.

References[1] Method for preparing 3-sulfonyl coumarin compound. Google Patents (CN106045955A). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw3uVy6Kn9woGDBwcyskBsFTDRoKTDIR2Fhi8HZdSBFxLBjylE6soZSkxWgxzRX9F2XLeWj3Njww0FhIF9yBMM7XOvaFaynicTf7QnVIv3yI3WKFDDfdI3K8MDqlHjd5tR9TD737NK7BFOCOM=

[2] Recent Advances in Functional Polymers Containing Coumarin Chromophores. MDPI. Available at:

[3] Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. PMC. Available at:

Preclinical In Vivo Administration Protocols for 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-tested methodology for the formulation and in vivo administration of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one . As a lipophilic small molecule, this compound requires a meticulously designed vehicle to ensure systemic exposure without precipitation. This guide details the causality behind excipient selection, step-by-step formulation workflows, and standardized dosing protocols for murine models, ensuring high reproducibility in pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

Pharmacological Context & Rationale

Coumarin sulfonamides and sulfonyl derivatives have emerged as a privileged class of heterocyclic pharmacophores, exhibiting profound anti-proliferative, anti-angiogenic, and enzyme-inhibitory activities [1]. Specifically, 3-arylsulfonyl coumarins are heavily investigated as targeted therapeutics against solid tumors overexpressing carbonic anhydrase (CA) IX and XII.

However, translating these molecules from in vitro assays to in vivo efficacy presents a significant hurdle. The rigid, planar coumarin core combined with the bulky sulfonyl moiety results in high lipophilicity (estimated LogP > 3.0) and negligible aqueous solubility. Administering such compounds in vivo without an optimized vehicle leads to rapid precipitation in the bloodstream, erratic gastrointestinal absorption, and high inter-subject variability, ultimately invalidating PK/PD data.

Physicochemical Profiling & Formulation Strategy

To create a self-validating and highly reproducible dosing system, the formulation must bridge the gap between the compound's hydrophobicity and the aqueous environment of the mammalian circulatory system.

We utilize a standardized co-solvent/micellar formulation: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline .

  • Causality of Excipients:

    • DMSO (10%): Acts as the primary solubilizer to disrupt the crystalline lattice of the coumarin derivative.

    • PEG400 (40%): Serves a dual purpose. It acts as a co-solvent to maintain solubility as the polarity of the mixture increases. Crucially, PEG400 is a known weak inhibitor of P-glycoprotein (P-gp) efflux transporters, which significantly enhances the oral bioavailability of coumarin derivatives [2].

    • Tween 80 (5%): A non-ionic surfactant that forms micelles around the hydrophobic drug molecules, preventing aggregation and fatal embolisms upon introduction to the aqueous bloodstream.

    • 0.9% Saline (45%): Adjusts the final osmolarity to physiological levels to prevent hemolysis during intravenous (IV) injection.

Step-by-Step In Vivo Formulation Protocol

Note: This protocol yields 10 mL of dosing solution at a concentration of 1 mg/mL (suitable for a 5 mg/kg IV dose in a 20 g mouse).

  • Primary Solubilization: Weigh exactly 10.0 mg of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one into a sterile glass vial. Add 1.0 mL of molecular-biology grade DMSO. Vortex vigorously for 2–3 minutes until the solution is completely clear. Do not proceed if particulates remain; sonicate at 37°C if necessary.

  • Co-solvent Addition: Add 4.0 mL of PEG400 to the vial. Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Integration: Add 0.5 mL of Tween 80. Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it (approx. 535 mg). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Introduction (Critical Step): While continuously vortexing the vial at a medium speed, add 4.5 mL of 0.9% Saline dropwise (approx. 100 µL per second). Causality: Rapid addition of the aqueous phase causes a sudden local shift in polarity, which will force the sulfonyl coumarin to crash out of solution. Dropwise addition allows the Tween 80 micelles to encapsulate the drug dynamically.

  • Quality Control: Inspect the final solution against a dark background. It should be optically clear or slightly opalescent, but strictly free of visible precipitates.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to in vivo use [3].

In Vivo Administration Methodologies (Murine Model)

Intravenous (IV) Injection (Tail Vein)
  • Dose: 5 mg/kg (Administer 5 mL/kg of the 1 mg/mL solution; i.e., 100 µL for a 20 g mouse).

  • Procedure:

    • Warm the mouse using a heating lamp for 3–5 minutes to induce vasodilation of the lateral tail veins.

    • Restrain the mouse securely. Disinfect the tail with 70% ethanol.

    • Using a 27G or 30G needle, insert the bevel up into the lateral vein at a shallow angle.

    • Inject the solution slowly over 30 seconds . Causality: Rapid IV push of formulations containing Tween 80 can trigger acute histamine release (anaphylactoid reaction) in rodents, leading to sudden hypotension and mortality.

Oral (PO) Administration (Oral Gavage)
  • Dose: 10–50 mg/kg (Prepare a more concentrated stock if dosing >10 mg/kg to keep volumes low).

  • Procedure:

    • Restrain the mouse by the scruff to immobilize the head and align the esophagus.

    • Using a 20G or 22G bulb-tipped stainless steel gavage needle, gently slide the needle over the tongue and down the esophagus.

    • Administer the dose (maximum volume: 10 mL/kg). The presence of PEG400 will assist in gastrointestinal permeation and protect the compound from immediate hepatic first-pass metabolism.

Pharmacokinetic (PK) Data Interpretation

Following administration, blood samples should be collected via the submandibular vein or cardiac puncture at predetermined intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The table below outlines the expected pharmacokinetic profile based on structurally analogous sulfonyl coumarin derivatives [4].

Table 1: Representative Pharmacokinetic Parameters for Sulfonyl Coumarin Derivatives in Mice

PK ParameterIntravenous (IV) @ 5 mg/kgOral (PO) @ 50 mg/kgBiological Significance & Causality
Cmax (ng/mL)2,450 ± 3101,120 ± 185High lipophilicity limits peak oral absorption despite formulation.
Tmax (h)0.08 (Immediate)2.0 ± 0.5Delayed oral Tmax indicates slow micellar release in the GI tract.
AUC0-∞ (h·ng/mL)6,800 ± 54030,600 ± 2,100Total systemic exposure; scales linearly with dose in this range.
T1/2 (h)4.5 ± 0.85.2 ± 1.1Moderate half-life suggests extensive tissue distribution (high Vd).
Bioavailability (F%) 100% (Reference)~45%PEG400 successfully rescues oral bioavailability from near-zero levels.

Formulation Workflow Diagram

G N1 Weigh 7-methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one N2 Dissolve in 10% DMSO (Primary Solubilization) N1->N2 N3 Add 40% PEG400 + 5% Tween 80 (Micellar Dispersion) N2->N3 N4 Dropwise addition of 45% Saline (Aqueous Phase) N3->N4 N5 Quality Control: Visual & DLS Check for Precipitation N4->N5 N6 Intravenous (IV) Injection (Tail Vein, 5 mg/kg) N5->N6  Clear Solution N7 Oral (PO) Administration (Oral Gavage, 50 mg/kg) N5->N7  Clear Solution

Figure 1: Formulation and administration workflow for lipophilic coumarin derivatives.

References

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. National Center for Biotechnology Information (NCBI). Available at:[Link][1]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. National Center for Biotechnology Information (NCBI). Available at:[Link][2]

  • Neuroprotective Effect of Coumarin Nasal Formulation: Kindling Model Assessment of Epilepsy. National Center for Biotechnology Information (NCBI). Available at:[Link][3]

  • In Vivo Efficacy of a Synthetic Coumarin Derivative in a Murine Model of Aspergillosis. PLOS ONE. Available at:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Troubleshooting for 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of complex 3-(arylsulfonyl)coumarins. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for troubleshooting crystallization impurities specific to 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one .

Part 1: Mechanistic Origins of Impurities (E-E-A-T)

To effectively troubleshoot a crystallization process, one must understand the causality behind the impurities. The synthesis of 3-(arylsulfonyl)coumarins typically proceeds via a tandem Knoevenagel condensation and intramolecular cyclization. When reacting 2-hydroxy-4-methoxybenzaldehyde with 2-(4-methoxybenzenesulfonyl)acetonitrile in the presence of a base catalyst, the initial product is an iminocoumarin intermediate. Subsequent acid hydrolysis yields the final 2H-chromen-2-one core[1].

Impurities during crystallization usually stem from three mechanistic failures:

  • Thermodynamic Entrapment: Unreacted 2-hydroxy-4-methoxybenzaldehyde co-precipitating due to similar solubility profiles. Common impurities include unreacted starting materials and side-products from the self-condensation of the aldehyde, especially if a strong base is used[2].

  • Kinetic Stalling: Incomplete acid hydrolysis leaving the highly stable 2-imino intermediate in the matrix.

  • Phase Separation (Oiling Out): The solute separates as a liquid phase rather than a solid due to high impurity load or rapid cooling, trapping impurities within the oil matrix.

G SM Starting Materials (Aldehyde + Nitrile) Cond Knoevenagel Condensation SM->Cond Base Catalyst Imp1 Impurity: Unreacted Aldehyde SM->Imp1 Incomplete Conversion Imine 2-Imino Intermediate Cond->Imine Imp3 Impurity: Degradation Oligomers Cond->Imp3 Side Reactions Hydro Acid Hydrolysis (2N HCl) Imine->Hydro Imp2 Impurity: Persistent Imine Imine->Imp2 Incomplete Hydrolysis Prod 7-Methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one Hydro->Prod

Mechanistic pathway of 3-(arylsulfonyl)coumarin synthesis and impurity origins.

Part 2: Troubleshooting FAQs

Q1: My product forms a thick oil instead of crystals upon cooling. How do I force crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization temperature exceeds the melting point of the solute-solvent mixture. Causality: High concentrations of unreacted starting materials depress the melting point of the mixture. Solution: Do not crash-cool. Re-heat the mixture until homogeneous. Add an anti-solvent (e.g., hexane) dropwise until slight turbidity is observed, then hold the temperature just below the cloud point. Seed the solution with pure crystals. Alternatively, perform a liquid-liquid extraction with saturated aqueous sodium bisulfite prior to crystallization to remove unreacted aldehyde[2].

Q2: NMR analysis of my recrystallized product shows a persistent peak around 8.5 ppm. What is this impurity? A2: This is likely the unhydrolyzed 2-imino intermediate (3-(4-methoxybenzenesulfonyl)-2-imino-7-methoxy-2H-chromene). Causality: The Knoevenagel condensation with sulfonylacetonitriles yields an imine that requires robust acid hydrolysis (e.g., 2N HCl reflux for 2-3 hours)[1]. If hydrolysis is incomplete, the imine co-crystallizes because its planar, aromatic structure stacks similarly to the coumarin product. Solution: Resubject the crude solid to hydrolysis conditions (reflux in ethanol/2N HCl) before attempting recrystallization.

Q3: I am seeing colored impurities (yellow/brown) in my crystals. How can I remove them? A3: Coumarin derivatives and their aldehyde precursors are prone to oxidative degradation or self-condensation under prolonged basic conditions, forming conjugated colored oligomers. Solution: Treat the hot crystallization solution with activated charcoal (5-10% w/w) for 15 minutes. Filter hot through a Celite pad to remove the charcoal and adsorbed polymeric impurities before cooling.

Part 3: Standardized Crystallization Protocol

To establish a self-validating system, follow this step-by-step methodology. This protocol ensures that chemical impurities are sequestered before thermodynamic purification begins.

  • Pre-treatment (Aldehyde Sequestration): Dissolve the crude reaction mixture in a minimal amount of ethyl acetate. Wash twice with saturated aqueous sodium bisulfite. The bisulfite forms a water-soluble adduct with the unreacted 2-hydroxy-4-methoxybenzaldehyde, effectively removing it from the organic phase[2].

  • Phase Separation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Dissolution: Suspend the crude solid in a 3:1 (v/v) mixture of chloroform and hexane. Heat to reflux until complete dissolution is achieved. (Note: Ethanol can also be used as an alternative solvent system[1]).

  • Hot Filtration: If colored impurities are present, add activated carbon, reflux for 10 minutes, and perform a hot gravity filtration.

  • Controlled Cooling: Cool the filtrate at a rate of 0.5 °C/min to room temperature. Do not use an ice bath immediately, as crash cooling promotes solvent entrapment and oiling out.

  • Isolation: Collect the fine suspended solids via vacuum filtration. Wash the filter cake with cold water, followed by a minimal amount of cold hexane-chloroform (3:1, v/v)[1].

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours to remove residual solvent.

G Start Crude Mixture Wash Sodium Bisulfite Wash (Removes Aldehyde) Start->Wash Dissolve Hot Dissolution (CHCl3:Hexane) Wash->Dissolve Dec2 Colored Impurities? Dissolve->Dec2 Cool Controlled Cooling (0.5 °C/min) Dec1 Oiling Out Observed? Cool->Dec1 Fix1 Reheat & Seed / Adjust Anti-solvent Dec1->Fix1 Yes Pure Pure Crystals Isolated Dec1->Pure No Fix1->Cool Dec2->Cool No Fix2 Hot Carbon Filtration Dec2->Fix2 Yes Fix2->Cool

Step-by-step crystallization troubleshooting workflow for resolving oiling out.

Part 4: Quantitative Impurity Profiling

Impurity ProfileMechanistic OriginTypical Abundance (Crude)Physical Properties ImpactRemoval Strategy
Unreacted Aldehyde Incomplete Knoevenagel condensation5 - 15%Depresses melting point, causes oiling outSodium bisulfite wash prior to crystallization
2-Imino Intermediate Incomplete acid hydrolysis10 - 20%Co-crystallizes due to structural homologyResubject to 2N HCl reflux for 2-3 hours
Colored Oligomers Base-catalyzed self-condensation< 5%Discolors final crystals (yellow/brown)Hot filtration with activated carbon (5-10% w/w)
Entrapped Solvent Rapid crash-coolingVariableAlters crystal lattice (pseudopolymorphism)Controlled cooling (0.5 °C/min), vacuum drying

References[1] Kupwade, R. V. "Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one." Der Pharma Chemica, 2024. Available at: Der Pharma Chemica Source[2] Benchchem. "(Phenylsulfonyl)acetonitrile | 7605-28-9." Benchchem Application Notes. Available at:Benchchem Source

Sources

resolving HPLC peak tailing for 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one .

This moderately polar coumarin derivative lacks basic amine groups but possesses strong hydrogen-bond acceptors (sulfonyl and lactone oxygens) alongside a planar hydrophobic core. These structural features make it highly susceptible to secondary interactions on silica-based stationary phases, which frequently manifest as severe peak tailing.

Section 1: Mechanistic Causality of Peak Tailing

To effectively troubleshoot, we must move beyond trial-and-error and understand the causality of peak asymmetry. Peak tailing (Asymmetry factor, As​>1.2 ) occurs when multiple retention mechanisms operate simultaneously, and the secondary mechanism becomes overloaded or exhibits slow desorption kinetics[1][2].

For this specific coumarin derivative, while the primary retention is hydrophobic (C18/C8 interaction), the secondary retention mechanisms are:

  • Hydrogen Bonding with Free Silanols: The highly electronegative oxygens of the sulfonyl and lactone groups act as strong Lewis bases. They form hydrogen bonds with acidic, un-endcapped silanols on the silica surface[3][4].

  • Metal Chelation: Trace metals (e.g., Fe³⁺, Al³⁺) present in older Type-A silica matrices can chelate with the sulfonyl/lactone moieties, causing severe tailing[2][4].

  • Solvent Mismatch / Mass Overload: The rigid, planar coumarin core combined with the bulky sulfonyl group often results in poor aqueous solubility. This leads to transient precipitation at the column head if the sample diluent is stronger than the mobile phase[5].

Mechanism Molecule 7-methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one Sulfonyl Sulfonyl Oxygens (Strong H-Bond Acceptors) Molecule->Sulfonyl Lactone Lactone Carbonyl (Dipole/Lewis Base) Molecule->Lactone Silanols Free/Acidic Silanols (Type-A Silica) Sulfonyl->Silanols H-Bonding Metals Trace Metals in Silica (Fe3+, Al3+) Lactone->Metals Chelation Tailing Secondary Retention (Peak Tailing) Silanols->Tailing Metals->Tailing

Mechanistic pathways leading to secondary retention and peak tailing for the coumarin derivative.

Section 2: Diagnostic Workflow

Before altering the chemistry, we must isolate whether the tailing is physical (system/hardware) or chemical (analyte-stationary phase interactions). Early eluting peaks tailing typically indicate extra-column volume issues, whereas late eluting peaks tailing point to secondary chemical interactions[5].

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckInj Vary Injection Volume (1 µL vs 10 µL) Start->CheckInj VolImpact Does Asymmetry Improve? CheckInj->VolImpact MassOverload Mass Overload or Solvent Mismatch VolImpact->MassOverload Yes CheckChem Assess Chemical Interactions VolImpact->CheckChem No ChangePH Adjust Mobile Phase (Buffer/pH/Additives) CheckChem->ChangePH ChemImpact Does Tailing Decrease? ChangePH->ChemImpact Silanol Secondary Silanol or Metal Interactions ChemImpact->Silanol Yes Hardware Check Extra-Column Volume & Frits ChemImpact->Hardware No

Diagnostic workflow to isolate physical vs. chemical causes of HPLC peak tailing.

Section 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next protocol until the validation step of the current one has been assessed.

Protocol A: Mitigating Sample Solvent Mismatch (The "Diluent Effect")

Rationale: 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has limited solubility in highly aqueous environments. Injecting it in 100% DMSO or Acetonitrile into a highly aqueous mobile phase causes the analyte to precipitate or "smear" before partitioning[5].

  • Sample Diluent Match: Dissolve the analyte stock in a solvent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). If solubility is poor, use the minimum amount of DMSO necessary (e.g., <5%) and dilute to volume with the mobile phase.

  • Injection Volume Reduction: Reduce the injection volume from 10 µL to 1 µL or 2 µL.

  • Validation Step: Overlay the chromatograms of the 10 µL and 1 µL injections (normalized for peak height). If the peak shape sharpens dramatically at the lower volume, the root cause was mass overload or solvent mismatch[6].

Protocol B: Suppressing Secondary Silanol Interactions

Rationale: Because our coumarin derivative is neutral, adjusting the pH will not change the ionization state of the analyte. However, lowering the pH will protonate and neutralize the acidic silanols on the column, preventing them from hydrogen-bonding with the sulfonyl group[1][4].

  • Mobile Phase Buffering: Prepare a 20–25 mM ammonium formate buffer for the aqueous line. Causality: Increasing buffer concentration (>20 mM) provides competing ions that mask residual silanols and stabilize the hydration layer.

  • pH Optimization: Adjust the aqueous buffer to pH 3.0 using formic acid. Causality: At pH < 3.0, the majority of surface silanols (pKa ~4-5) are fully protonated and neutral[1].

  • Validation Step: Inject the coumarin standard. Calculate the USP Tailing Factor ( Tf​ ). If Tf​ drops from >2.0 to <1.5, silanol interaction was successfully suppressed.

Protocol C: Stationary Phase Upgrade

Rationale: If mobile phase tweaks fail, the column chemistry is fundamentally incompatible with the sulfonyl-coumarin structure.

  • Select a High-Purity Column: Switch from an older Type-A silica column to a high-purity Type-B silica column with dense end-capping or a polar-embedded group (e.g., amide or ether linkage)[2][3].

  • Implementation: Install a modern superficially porous particle (core-shell) column (e.g., 2.7 µm) to improve mass transfer kinetics.

  • Validation Step: Run the benchmark method. Type-B silica inherently lacks the trace metals that cause chelation, which should immediately resolve tailing caused by metal impurities[4].

Section 4: Quantitative Data Summary

To illustrate the impact of these optimizations, below is a comparative table of expected asymmetry factors ( As​ ) under various conditions for our target molecule.

Column TypeMobile Phase ConditionsSample DiluentAsymmetry Factor ( As​ )Diagnosis / Outcome
Legacy C18 (Type-A)0.1% TFA in Water / ACN100% DMSO2.8 (Severe Tailing)Metal chelation & solvent mismatch.
Legacy C18 (Type-A)25 mM Amm. Formate (pH 3.0) / ACN100% DMSO1.9 (Moderate Tailing)Silanols masked, but solvent mismatch remains.
End-capped C18 (Type-B)25 mM Amm. Formate (pH 3.0) / ACN50:50 Water:ACN1.3 (Acceptable)Optimized chemistry and diluent.
Polar-Embedded C1825 mM Amm. Formate (pH 3.0) / ACN50:50 Water:ACN1.05 (Excellent)Polar shielding prevents sulfonyl interactions.

Section 5: Frequently Asked Questions (FAQs)

Q: My coumarin derivative elutes early, and the peak is tailing. Is this still a silanol issue? A: Unlikely. Tailing of early-eluting peaks is almost always caused by extra-column volume (e.g., excessively long tubing, mismatched capillary IDs, or a poorly seated ferrule) rather than chemical interactions[5]. Check your flow path from the injector to the detector cell.

Q: I increased the buffer concentration to 50 mM, but the tailing got worse. Why? A: While increasing buffer concentration up to ~25 mM helps mask silanols[4], excessively high concentrations in highly organic mobile phases (often required to elute hydrophobic coumarins) can cause localized precipitation of the buffer salts within the column pores. This creates flow disturbances and mass transfer resistance, exacerbating tailing. Always ensure buffer solubility across the entire gradient.

Q: Why does the sulfonyl group cause more tailing than the methoxy groups on the coumarin core? A: The sulfonyl group ( −SO2​− ) has a highly polarized double bond character with significant electron density on the oxygens, making it a much stronger hydrogen-bond acceptor and Lewis base compared to the sterically hindered methoxy ethers. This allows it to interact more aggressively with acidic free silanols and trace metals[2].

Q: Can I use Triethylamine (TEA) as a mobile phase additive for this neutral compound? A: While TEA is a classic sacrificial base used to block silanols for basic amine analytes[4], its utility is limited here. Since our coumarin derivative is not a basic amine, it doesn't compete for the exact same cation-exchange sites. However, TEA can still globally mask highly acidic silanols. A better approach for neutral, polar-interacting compounds is using a polar-embedded column[3] or optimizing the buffer/pH.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Retrieved from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Retrieved from:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Retrieved from:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. Retrieved from: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC - YouTube (Chromatography Troubleshooting). Retrieved from: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of a drug substance is a non-negotiable cornerstone of safety and efficacy. For novel compounds like 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, a coumarin derivative with therapeutic potential, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, presented from the perspective of a Senior Application Scientist. We will not only detail a validated method but also compare it with potential alternatives, explaining the scientific rationale behind our choices, all in accordance with international regulatory guidelines.

The Criticality of a Validated Purity Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For the purity analysis of an active pharmaceutical ingredient (API), the HPLC method must be specific, sensitive, accurate, and precise to ensure that all potential impurities are detected and quantified correctly. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][3][4][5][6][7] This guide adheres to the principles outlined in the ICH Q2(R2) guideline.[1][3][5]

Physicochemical Properties of the Analyte

Before delving into method development, a fundamental understanding of the analyte is crucial. 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a coumarin derivative. Coumarins are known for their aromatic structure and are generally soluble in organic solvents like methanol, ethanol, and acetonitrile.[8][9] The presence of the methoxy and sulfonyl groups will influence its polarity and chromatographic behavior. The chromen-2-one core provides a strong chromophore, making UV detection a suitable choice for HPLC analysis.

The Proposed HPLC Method and Its Validation

A reversed-phase HPLC (RP-HPLC) method was developed to provide a rapid and reliable analysis of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.

Experimental Protocol: The Proposed RP-HPLC Method

Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at 280 nm

  • Column Temperature: 30°C

Standard Solution Preparation:

A stock solution of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (1 mg/mL) was prepared in acetonitrile. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[10] The following diagram illustrates the typical workflow for HPLC method validation.

Sources

A Comparative Guide to 3-Sulfonyl Coumarin Derivatives: Spotlight on 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one and other 3-sulfonyl coumarin derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols.

Introduction to 3-Sulfonyl Coumarins

Coumarins, a class of benzopyran-2-one compounds, are a privileged scaffold in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] The introduction of a sulfonyl group at the 3-position of the coumarin ring has been a successful strategy to enhance and modulate these biological effects. This guide will focus on this versatile class of compounds, with a particular emphasis on placing the specific derivative, 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, within the broader context of its analogs.

Synthesis of 3-Sulfonyl Coumarin Derivatives

The synthesis of 3-sulfonyl coumarin derivatives is typically achieved through established chemical reactions. A common method involves the Knoevenagel condensation of anilinosulfonylacetic acids with appropriately substituted salicylaldehydes.[3] Alternatively, the reaction of methyl anilinosulfonylacetates with substituted salicylaldehydes in the presence of a base can be employed.[3]

G Salicylaldehyde Substituted Salicylaldehyde Product 3-Sulfonyl Coumarin Derivative Salicylaldehyde->Product Knoevenagel Condensation Anilinosulfonylacetic_Acid Anilinosulfonylacetic Acid Anilinosulfonylacetic_Acid->Product Base Base Catalyst Base->Product G Coumarin_Sulfonamide Coumarin Sulfonamide (Inhibitor) CA_Enzyme Carbonic Anhydrase (Active Site with Zn2+) Coumarin_Sulfonamide->CA_Enzyme Binds to Active Site Inhibition Inhibition of CO2 Hydration CA_Enzyme->Inhibition G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis a Seed Cells b Add Compound Dilutions a->b c Add MTT Solution b->c d Add DMSO c->d e Read Absorbance d->e f Calculate IC50 e->f

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The class of 3-sulfonyl coumarin derivatives represents a rich source of biologically active compounds with significant potential in drug discovery. While direct experimental data for 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is currently limited, the extensive research on its analogs provides a strong foundation for predicting its likely pharmacological profile. Based on existing structure-activity relationships, this compound is a promising candidate for investigation as an anticancer, antimicrobial, or enzyme inhibitory agent. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of new coumarin 3-(N-aryl) sulfonamides and their anticancer activity. PubMed. [Link]

  • Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations. PMC. [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. PMC. [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. ResearchGate. [Link]

  • Evaluation of novel coumarin-proline sulfonamide hybrids as anticancer and antidiabetic agents. Taylor & Francis Online. [Link]

  • Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: Solution and crystallographic investigations. Europe PMC. [Link]

  • Structures of 3-sulfonamide-coumarin derivative 46a as anticancer agents and hCAs inhibitors. ResearchGate. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Anticancer effects of Coumarin Sulfonamides. Encyclopedia.pub. [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Taylor & Francis Online. [Link]

  • Design, synthesis and anti-plant-bacterial (Xoc, Xac, Psa) activity of coumarins derivatives containing amide and sulfonamide moieties. PMC. [Link]

  • Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Preprints.org. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen. [Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. MDPI. [Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC. [Link]

  • BIOCHEMICAL INVESTIGATION OF THE ANTICOAGULANT ACTIVITY OF SULFONATED POLYMERS. PMC. [Link]

  • Structure of the most active coumarin sulfonamide derivative 84a. ResearchGate. [Link]

  • Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. PubMed. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace. [Link]

  • Anticoagulant activity of isolated coumarins (suberosin and suberenol) and toxicity evaluation of Ferulago carduchorum in rats. PubMed. [Link]

  • [New insight in therapeutic anticoagulation by Coumarin derivatives]. PubMed. [Link]

  • Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Preprints.org. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

  • Anticoagulant Drugs: Understanding their Mechanism and Clinical Applications. ipinnovative.com. [Link]

  • Chiral Anticoagulants Drugs Based on Coumarin. ADITUM. [Link]

Sources

validating antimicrobial efficacy of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Validation and Comparative Efficacy of 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one as a Novel Antimicrobial Agent

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel molecular scaffolds that can bypass established bacterial resistance mechanisms. Among emerging candidates, coumarin-sulfonamide hybrids have demonstrated significant potential due to their pleiotropic mechanisms of action[1]. This guide provides a rigorous, objective comparison of the antimicrobial efficacy of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (hereafter referred to as "Target Compound") against standard reference therapeutics, supported by self-validating in vitro experimental protocols.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The structural design of the Target Compound leverages two highly active pharmacophores: the benzopyrone (coumarin) nucleus and an arylsulfonyl moiety.

  • Coumarin Scaffold: The planar benzopyrone ring is known to intercalate with bacterial DNA and competitively inhibit the ATPase activity of DNA gyrase and Topoisomerase IV, essential enzymes for bacterial DNA replication[2]. The addition of a methoxy group at the C-7 position significantly enhances the lipophilicity of the molecule, facilitating efficient penetration through the lipid bilayers of Gram-positive bacterial cell walls[3].

  • Arylsulfonyl Moiety: Sulfonamide derivatives act as structural analogues of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in the bacterial folate synthesis pathway[1]. The 4-methoxy substitution on the benzenesulfonyl ring acts as an electron-donating group, increasing the electron density of the sulfonyl oxygen atoms and thereby strengthening hydrogen-bond interactions with the target enzyme's active site[2].

MoA Compound 7-methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one Coumarin Coumarin Scaffold (Benzopyrone) Compound->Coumarin Sulfonamide Arylsulfonyl Moiety (Sulfonamide-like) Compound->Sulfonamide Gyrase DNA Gyrase / Topo IV Inhibition Coumarin->Gyrase Intercalation Folate Dihydropteroate Synthase Inhibition Sulfonamide->Folate PABA Competition Apoptosis Bacterial Cell Death Gyrase->Apoptosis Folate->Apoptosis

Fig 1: Dual-action mechanism of the coumarin-sulfonamide hybrid against bacterial targets.

Comparative Antimicrobial Efficacy

To objectively evaluate the performance of the Target Compound, its Minimum Inhibitory Concentration (MIC) profile is compared against clinical-grade reference antibiotics (Ciprofloxacin, Vancomycin) and a baseline coumarin derivative, Coumarin-3-carboxylic acid (3-CCA), which is known for its broad-spectrum antibacterial properties[4].

Table 1: Comparative In Vitro MIC Values (µg/mL)

Microbial StrainGram StatusTarget CompoundCiprofloxacinVancomycin3-CCA (Baseline)
Staphylococcus aureus (ATCC 29213)(+)2.0 - 4.00.251.032.0
Methicillin-Resistant S. aureus (MRSA)(+)4.0 - 8.0>32.0 (Resistant)1.564.0
Escherichia coli (ATCC 25922)(-)16.0 - 32.00.015N/A>128.0
Pseudomonas aeruginosa (PAO1)(-)64.00.5N/A>128.0

Data Synthesis Note: The Target Compound exhibits potent activity against Gram-positive strains, including MDR variants like MRSA, outperforming simple coumarin derivatives by an order of magnitude. Its moderate activity against Gram-negative strains is typical for highly lipophilic coumarins, which often struggle to bypass the restrictive outer membrane porins of species like P. aeruginosa[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that must meet predefined criteria for the experimental run to be considered valid.

Protocol A: Broth Microdilution Assay for MIC Determination

Causality & Rationale: We utilize the CLSI M07 standard broth microdilution method. Crucially, because the Target Compound contains a sulfonamide-like moiety, it is imperative to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with strictly reduced thymidine and thymine levels. High environmental thymidine allows bacteria to bypass the folate synthesis pathway, leading to false-negative resistance[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare CAMHB and verify that thymidine levels are <0.03 µg/mL using a control strain (Enterococcus faecalis ATCC 29212 with trimethoprim-sulfamethoxazole).

  • Compound Solubilization: Dissolve the Target Compound in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions in CAMHB in a 96-well plate to achieve a final testing concentration range of 0.5 to 256 µg/mL. Self-Validation Step: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:150 in CAMHB. Inoculate 50 µL into each well.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of 0.015% resazurin (a metabolic indicator) to each well. A color shift from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.

  • System Validation: The assay is only valid if:

    • The Sterility Control (media only) shows no growth.

    • The Vehicle Control (1% DMSO + bacteria) shows robust growth.

    • The Reference Control (Ciprofloxacin) falls within the established CLSI acceptable QC range for the specific ATCC strain.

Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Microdilution (0.5 - 256 µg/mL) Inoculum->Dilution Incubation 3. Incubation (37°C, 18-24h, CAMHB) Dilution->Incubation Readout 4. OD600 & Resazurin Viability Assay Incubation->Readout Validation 5. Internal Validation (DMSO & Ciprofloxacin) Readout->Validation

Fig 2: Self-validating high-throughput MIC/MBC screening workflow for antimicrobial agents.

Protocol B: Crystal Violet Biofilm Disruption Assay

Causality & Rationale: Standard MIC assays only measure planktonic bacterial susceptibility. However, clinical infections often involve biofilms, which are notoriously resistant to standard antibiotics. Coumarin derivatives have been documented to interfere with bacterial quorum sensing and inhibit exopolysaccharide matrix formation[5]. This assay validates the compound's clinical viability against biofilm-associated infections.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate S. aureus ATCC 29213 into Tryptic Soy Broth supplemented with 1% glucose (TSB-G) to promote biofilm formation. Seed 100 µL into a flat-bottom 96-well polystyrene plate.

  • Treatment: Add the Target Compound at concentrations ranging from 0.5×MIC to 4×MIC . Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent (planktonic) cells. Causality: Gentle washing is critical to prevent mechanical shearing of the fragile biofilm architecture.

  • Staining & Quantification: Fix the biofilm with 99% methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes. Wash excess stain with distilled water and air dry. Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at OD 590​ .

  • System Validation: Include a positive control for biofilm disruption (e.g., Vancomycin) and a negative vehicle control. The disruption percentage is calculated relative to the vehicle control, which must yield an OD 590​ > 1.0 to confirm baseline biofilm establishment.

Conclusion

The in vitro validation of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one reveals it to be a highly competitive antimicrobial candidate, particularly against Gram-positive pathogens. By combining the DNA gyrase inhibitory properties of the coumarin scaffold with the folate-pathway antagonism of the arylsulfonyl group, this compound circumvents common resistance mechanisms, making it a prime candidate for further in vivo pharmacokinetic and pharmacodynamic optimization.

References

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents - MDPI. mdpi.com. Available at:[Link]

  • Discovery of novel coumarin amphiphiles: dual-action antimicrobials with bacteria-mediated biofilm disruption and host-directed immunomodulation - RSC Publishing. rsc.org. Available at:[Link]

  • Coumarin sulfonamide derivatives: An emerging class of therapeutic agents. researchgate.net. Available at:[Link]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - MDPI. mdpi.com. Available at:[Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC. nih.gov. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a complex sulfonyl-coumarin derivative. Because of its specific structural moieties, it presents unique toxicological and environmental hazards that dictate strict operational and disposal logistics.

This guide provides drug development professionals and laboratory personnel with a self-validating, structurally-grounded framework for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The disposal parameters for 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one are dictated by three core structural features:

  • The Coumarin Core (2H-chromen-2-one): Coumarin derivatives frequently exhibit potent biological activity, often acting as enzyme inhibitors or vitamin K antagonists (anticoagulants). Because of this systemic toxicity and potential environmental persistence, the compound cannot be discharged into municipal effluent and requires complete thermal destruction.

  • The Benzenesulfonyl Group: The presence of a sulfur-containing linkage means that upon combustion, this molecule will generate toxic sulfur oxides ( SOx​ ). Consequently, standard organic incineration is insufficient; the waste must be routed to a facility equipped with flue-gas desulfurization scrubbers.

  • Dual Methoxy Substitutions: The electron-donating methoxy groups at the 7-position of the coumarin and the 4-position of the benzenesulfonyl ring significantly increase the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (dermal layer), making skin contact a primary exposure route.

According to the [1], this compound must be classified and segregated as a Non-Halogenated, Sulfur-Bearing Organic Toxic Waste .

Physicochemical Parameters & Disposal Logistics

The following table summarizes the quantitative data and regulatory classifications required for profiling this waste stream prior to disposal.

ParameterSpecification / ClassificationOperational Causality & Rationale
Chemical Class Sulfonyl Coumarin DerivativeDictates systemic toxicity and environmental degradation pathways.
EPA Waste Category Non-Halogenated Organic (Sulfur-bearing)Requires specific incineration conditions to manage SOx​ emissions.
Primary Hazards Target Organ Toxicity, Dermal IrritantHigh lipophilicity enhances dermal absorption; necessitates double-gloving.
Solubility Profile Low in H2​O ; High in DMSO, MeOH, DCMInforms the selection of solvents for spill decontamination and triple-rinsing.
Incineration Temp >1000∘C with Flue Gas ScrubbingEnsures complete destruction of the stable coumarin ring and neutralizes sulfur oxides.
Spill Suppressant 70% Isopropanol / SurfactantPrevents aerosolization of fine powders during mechanical cleanup.

Operational Handling & Spill Response Methodology

In the event of a localized laboratory spill (e.g., powder dissemination on a benchtop), immediate containment is required to prevent inhalation of the biologically active dust. This protocol integrates a self-validating UV check to ensure absolute decontamination.

Protocol 1: Solid Spill Containment and Decontamination
  • Isolate and Secure the Area: Immediately restrict access to the spill zone. Disable local forced-air currents (e.g., benchtop fans) to prevent the aerosolization of the coumarin powder.

  • Escalate PPE: Don an N95/P100 particulate respirator, double nitrile gloves, and a Tyvek sleeve/apron over your standard lab coat. Rationale: The methoxy groups increase lipophilicity, facilitating rapid dermal penetration. Double-gloving provides a necessary fail-safe against micro-tears.

  • Wetting and Suppression: Lightly mist the spilled powder with 70% Isopropanol (or water containing a mild surfactant). Rationale: Dry sweeping will aerosolize the particles. Wetting agglomerates the powder, eliminating the inhalation hazard.

  • Mechanical Collection: Use a non-sparking scoop to transfer the wetted material into a wide-mouth, high-density polyethylene (HDPE) waste container. Cover the remaining residue with an inert siliceous absorbent (e.g., diatomaceous earth).

  • Chemical Decontamination: Wash the affected surface with a strong detergent solution, followed by a final wipe using Methanol or Dichloromethane (DCM), as the compound is highly soluble in these organic solvents.

  • Self-Validation Step (Trustworthiness Check): Coumarin derivatives are highly fluorescent. After the final wipe, darken the room slightly and illuminate the spill area with a 365 nm UV lamp. The complete absence of blue/cyan fluorescence visually validates that the surface is 100% decontaminated.

  • Waste Routing: Seal the HDPE container, label it appropriately (see Protocol 2), and transfer it to the Satellite Accumulation Area (SAA).

Routine Laboratory Disposal Procedures

Following the framework established in [2], all waste generation must be planned prior to executing the experiment.

Protocol 2: Liquid and Solid Waste Segregation
  • Segregation: Route all liquid waste (e.g., HPLC effluents, assay buffers) containing 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one into a dedicated carboy explicitly marked for "Non-Halogenated Organic Waste (Contains Sulfur)" . Do not mix with halogenated waste, as this drastically increases disposal costs and alters the incineration chemistry.

  • Containerization: Use secondary containment for all primary waste vessels. Ensure the primary vessel is chemically compatible (PTFE or Glass is recommended due to the organic solvents typically used to dissolve this compound).

  • Regulatory Labeling: In compliance with the [3], apply a RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container. List the full chemical name—do not use abbreviations or internal lab codes.

  • Empty Container Management: Empty primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., Methanol). Collect the rinsate as hazardous waste. Once triple-rinsed, deface the original manufacturer label and dispose of the glass as clean laboratory glass.

Waste Segregation & Disposal Workflow

The following diagram maps the logistical lifecycle of the compound from the point of waste generation through to its final regulatory-compliant destruction.

G A Waste Generation / Spill 7-methoxy-3-(4-methoxybenzenesulfonyl) -2H-chromen-2-one B Containment & Absorption (Isopropanol Wetting + Silica) A->B C Self-Validation (365 nm UV Fluorescence Check) B->C D Waste Segregation (Non-Halogenated Organic + Sulfur) C->D E RCRA Compliant Labeling (EPA Characteristic Waste) D->E F Temporary Storage (Satellite Accumulation Area) E->F G Final Disposal (High-Temp Incineration + SOx Scrubbing) F->G

Workflow for containment, UV-validated decontamination, and disposal of sulfonyl-coumarin waste.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Center for Biotechnology Information (NCBI).[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." OSHA.gov.[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.